molecular formula C12H16ClNO B10795788 Deschloronorketamine hydrochloride

Deschloronorketamine hydrochloride

Katalognummer: B10795788
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: LLPXNMXTXRXREO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deschloronorketamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16ClNO

Molekulargewicht

225.71 g/mol

IUPAC-Name

2-amino-2-phenylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,13H2;1H

InChI-Schlüssel

LLPXNMXTXRXREO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: A Proposed Synthetic Route for Deschloronorketamine Hydrochloride from Deschloroketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Drug Development Professionals

Abstract

Deschloronorketamine is the primary N-demethylated metabolite of deschloroketamine, a dissociative anesthetic of the arylcyclohexylamine class. As a key metabolite, pure deschloronorketamine is essential as an analytical reference standard for forensic applications, clinical toxicology, and metabolic studies. This technical guide outlines a detailed, proposed synthetic pathway for the preparation of deschloronorketamine hydrochloride from its parent compound, deschloroketamine. The proposed core transformation is an N-demethylation reaction utilizing α-chloroethyl chloroformate (ACE-Cl), a widely recognized and efficient reagent for this purpose. This document provides a hypothetical experimental protocol, data tables for physicochemical properties and reaction parameters, and graphical representations of the synthetic workflow and relevant biological pathway.

Introduction

Deschloroketamine (2-phenyl-2-(methylamino)cyclohexanone) is a structural analog of ketamine and phencyclidine, acting primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] In vivo, deschloroketamine is metabolized via several pathways, with N-demethylation being a principal route, yielding deschloronorketamine (2-amino-2-phenyl-cyclohexanone).[3] The availability of high-purity this compound is crucial for researchers to accurately identify and quantify the parent drug and its metabolites in biological samples.

This guide proposes a robust chemical synthesis for converting deschloroketamine to this compound. The selected method is based on the well-established N-demethylation of secondary amines using α-chloroethyl chloroformate (ACE-Cl), which typically proceeds with high yield and selectivity.[1]

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the target product is presented below.

PropertyDeschloroketamine[4]This compound[5]
IUPAC Name 2-phenyl-2-(methylamino)cyclohexanone2-amino-2-phenyl-cyclohexanone, monohydrochloride
Molecular Formula C₁₃H₁₇NOC₁₂H₁₅NO • HCl
Molar Mass 203.28 g/mol 225.7 g/mol
CAS Number 7063-30-17015-20-5
Appearance Crystalline Solid (Typical)Crystalline Solid

Proposed Synthetic Pathway & Mechanism

The conversion of deschloroketamine, a secondary amine, to deschloronorketamine requires the cleavage of the N-methyl bond. The proposed method involves a two-step sequence using α-chloroethyl chloroformate (ACE-Cl).

  • Carbamate Formation: Deschloroketamine is reacted with ACE-Cl. The nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion and forming an N-carbamoyl chloride intermediate, which then rapidly rearranges to a more stable α-chloroethyl carbamate.

  • Carbamate Cleavage (Solvolysis): The intermediate carbamate is subsequently decomposed, typically by heating in an alcohol solvent such as methanol. This step cleaves the carbamate and liberates the desired secondary amine as its hydrochloride salt, along with methyl chloride and carbon dioxide as byproducts.[1]

This procedure is favored over harsher classical methods like the von Braun reaction due to its milder conditions and generally cleaner outcomes.[6]

Proposed Experimental Protocol

Disclaimer: This protocol is a hypothetical procedure based on established chemical literature for analogous transformations.[1] It should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

4.1. Materials and Reagents

  • Deschloroketamine

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether solution

4.2. Procedure

Step 1: N-dealkylation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deschloroketamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent and excess reagent under reduced pressure to yield the crude carbamate intermediate.

Step 2: Solvolysis and Salt Formation

  • Dissolve the crude intermediate from Step 1 in anhydrous methanol.

  • Heat the solution to reflux and maintain for 1-2 hours. TLC can be used to monitor the disappearance of the intermediate.

  • Cool the mixture to room temperature and evaporate the methanol under reduced pressure. The residue contains crude this compound.

Step 3: Purification

  • Dissolve the crude residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution to a pH of ~9-10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield deschloronorketamine free base.

  • For final purification, the free base can be further purified via column chromatography on silica gel.

  • To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Hypothetical Reaction Data

The following table outlines plausible parameters for the proposed synthesis for planning and stoichiometric purposes. Actual results will vary based on experimental conditions.

ParameterValueNotes
Scale 10 mmol (2.03 g Deschloroketamine)Starting scale for laboratory synthesis.
Solvent (Step 1) Anhydrous Dichloromethane50 mL
Reagent (Step 1) α-Chloroethyl chloroformate1.2 eq (12 mmol, ~1.25 mL)
Reaction Time (Step 1) 2-4 hoursMonitor by TLC for consumption of starting material.
Solvent (Step 2) Anhydrous Methanol50 mL
Reaction Time (Step 2) 1-2 hoursMonitor by TLC for consumption of intermediate.
Temperature 0°C to RT (Step 1); Reflux (Step 2)Controlled temperature for addition; heating for solvolysis.
Theoretical Yield 2.26 gBased on 100% conversion.
Expected Yield 75-90%Typical range for this type of transformation.

Mandatory Visualizations

6.1. Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis from starting material to the final, purified product.

G cluster_start Step 1: Carbamate Formation cluster_hydrolysis Step 2: Solvolysis cluster_purification Step 3: Purification & Salt Formation A Deschloroketamine in DCM B Add ACE-Cl at 0°C A->B C Stir at Room Temp (2-4h) B->C D Evaporate Solvent C->D E Crude Carbamate Intermediate D->E F Dissolve in Methanol E->F G Reflux (1-2h) F->G H Evaporate Solvent G->H I Crude Deschloronorketamine HCl H->I J Basify & Extract I->J K Dry & Evaporate J->K L Purified Free Base K->L M Dissolve in Ether & Add HCl/Ether L->M N Filter & Dry M->N O Pure Deschloronorketamine HCl N->O

A flowchart of the proposed synthetic protocol.

6.2. Biological Signaling Pathway

Deschloroketamine and its active metabolite, deschloronorketamine, are known to function as antagonists at the NMDA receptor, which is a primary mechanism for their dissociative and potential antidepressant effects.

G cluster_receptor NMDA Receptor Complex cluster_agents Pharmacological Agents cluster_neurotransmitters Endogenous Ligands receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_influx Ca²+ Influx Blocked receptor->Ca_influx Prevents DCK Deschloroketamine / Deschloronorketamine DCK->receptor:ion Antagonist Action (Blocks Channel) Glutamate Glutamate Glutamate->receptor:glu Binds Glycine Glycine Glycine->receptor:gly Binds Neuron_response Reduced Neuronal Excitability & Dissociative Effects Ca_influx->Neuron_response

NMDA receptor antagonism by Deschloronorketamine.

References

Deschloronorketamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine. This document consolidates critical information regarding its chemical properties, analytical methodologies, and putative signaling pathways to support research and drug development activities.

Core Compound Data

This compound is an arylcyclohexylamine and a primary metabolite of deschloroketamine. It is available as an analytical reference standard for research and forensic applications.

ParameterValueReference
CAS Number 7015-20-5[1]
Typical Purity ≥98%[1]
Molecular Formula C₁₂H₁₅NO · HCl[1]
Formula Weight 225.7 g/mol [1]
Appearance Crystalline solid[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of this compound. The following sections outline methodologies adapted from established procedures for closely related arylcyclohexylamines.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related 2-amino-2-phenylcyclohexanones. A common approach involves a multi-step synthesis starting from cyclohexanone.

Illustrative Synthetic Pathway:

cluster_synthesis Synthesis of Deschloronorketamine HCl Cyclohexanone Cyclohexanone Intermediate_1 1-Phenylcyclohexan-1-ol Cyclohexanone->Intermediate_1 1. Grignard Reaction Phenylmagnesium_bromide Phenylmagnesium bromide (Grignard Reagent) Phenylmagnesium_bromide->Intermediate_1 Intermediate_2 1-Phenylcyclohexene Intermediate_1->Intermediate_2 2. Dehydration Intermediate_3 2-Bromo-1-phenylcyclohexan-1-ol Intermediate_2->Intermediate_3 3. Halogenation Intermediate_4 2-Amino-2-phenylcyclohexanone (Deschloronorketamine) Intermediate_3->Intermediate_4 4. Amination DCNK_HCl Deschloronorketamine Hydrochloride Intermediate_4->DCNK_HCl 5. Salt Formation HCl Hydrochloric Acid HCl->DCNK_HCl

A plausible synthetic pathway for this compound.

Methodology:

  • Grignard Reaction: Cyclohexanone is reacted with phenylmagnesium bromide in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with an aqueous acid solution to yield 1-phenylcyclohexan-1-ol.

  • Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to produce 1-phenylcyclohexene.

  • Halogenation and Hydroxylation: The alkene is treated with a brominating agent in the presence of water to form a bromohydrin, 2-bromo-1-phenylcyclohexan-1-ol.

  • Amination and Rearrangement: The bromohydrin is reacted with an amine source, followed by an oxidative rearrangement to yield the alpha-amino ketone, Deschloronorketamine.

  • Salt Formation: The freebase is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.

Purification

Purification of the final product is critical to achieve high purity. Recrystallization is a common and effective method.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture with water).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., diethyl ether or acetone) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold co-solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Accurate identification and quantification of this compound require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

GC-MS ParameterTypical ValueReference
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2]
Carrier Gas Helium[2]
Inlet Temperature 250-280 °C[2]
Oven Program Initial temp 60-100 °C, ramp to 280-300 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)[2]

Expected Mass Fragmentation: Based on the fragmentation patterns of related arylcyclohexylamines, the EI mass spectrum of Deschloronorketamine is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavages of the cyclohexanone ring and loss of the amino group. For the closely related deschloroketamine, major fragments are observed at m/z 175, 174, 160, 147, 146, and 132.[3]

cluster_gcms GC-MS Analysis Workflow Sample_Prep Sample Preparation (e.g., Dissolution in Methanol) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection

A typical workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

HPLC ParameterTypical ValueReference
Column C18 reversed-phase (e.g., Purospher RP-18)[1][4]
Mobile Phase Acetonitrile/phosphate buffer solution[1][4]
Detector UV-Vis or Diode Array Detector (DAD)[4]
Wavelength ~210 nm[4]
Flow Rate 1.0 - 1.5 mL/min[4]

For chiral separation of arylcyclohexylamines, polysaccharide-based chiral stationary phases can be employed with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).

Putative Signaling Pathways

The pharmacological effects of Deschloronorketamine are likely mediated through its interaction with several key signaling pathways, similar to its parent compound and other ketamine analogs.

NMDA Receptor Antagonism

Arylcyclohexylamines are well-established N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Deschloronorketamine is expected to act as a non-competitive antagonist at the NMDA receptor, which is implicated in its dissociative and potential antidepressant effects. The binding affinity of various NMDA receptor channel blockers can vary between different brain regions.[6]

cluster_nmda NMDA Receptor Antagonism Pathway DCNK Deschloronorketamine NMDAR NMDA Receptor DCNK->NMDAR Binds to Ion_Channel Ion Channel Blockade NMDAR->Ion_Channel Leads to Calcium_Influx Decreased Ca2+ Influx Ion_Channel->Calcium_Influx Downstream_Signaling Altered Downstream Signaling Calcium_Influx->Downstream_Signaling

Proposed mechanism of NMDA receptor antagonism by Deschloronorketamine.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[7] Ketamine and its metabolites have been shown to activate the mTOR pathway, which is thought to contribute to their rapid antidepressant effects.[7][8] This activation is believed to be a consequence of the initial NMDA receptor blockade.

cluster_mtor mTOR Signaling Pathway Activation DCNK Deschloronorketamine NMDAR_Blockade NMDA Receptor Blockade DCNK->NMDAR_Blockade Glutamate_Surge Increased Glutamate Transmission NMDAR_Blockade->Glutamate_Surge AMPAR_Activation AMPAR Activation Glutamate_Surge->AMPAR_Activation mTOR_Activation mTOR Activation AMPAR_Activation->mTOR_Activation Protein_Synthesis Increased Synaptic Protein Synthesis mTOR_Activation->Protein_Synthesis Antidepressant_Effects Potential Antidepressant Effects Protein_Synthesis->Antidepressant_Effects

Hypothesized activation of the mTOR pathway by Deschloronorketamine.
Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[9] The antidepressant effects of ketamine are associated with an increase in BDNF expression.[10][11] This increase is thought to be a downstream effect of mTOR activation and contributes to the synaptogenic and antidepressant properties of the compound.

cluster_bdnf BDNF Signaling Pathway Modulation mTOR_Activation mTOR Activation BDNF_Expression Increased BDNF Expression mTOR_Activation->BDNF_Expression TrkB_Activation TrkB Receptor Activation BDNF_Expression->TrkB_Activation Synaptic_Plasticity Enhanced Synaptic Plasticity TrkB_Activation->Synaptic_Plasticity Neuronal_Survival Increased Neuronal Survival TrkB_Activation->Neuronal_Survival

Proposed modulation of the BDNF signaling pathway.

References

Pharmacological Profile of Deschloronorketamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of DCK's pharmacological profile, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, and summarizes available data on its pharmacokinetics and metabolism. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

Deschloronorketamine (2-phenyl-2-(methylamino)cyclohexan-1-one), or DCK, is a dissociative substance of the arylcyclohexylamine class. Structurally, it is the N-deschloro derivative of ketamine. Like ketamine, DCK is a chiral molecule, existing as two enantiomers, (S)-DCK and (R)-DCK. Its hydrochloride salt form enhances its solubility for research and formulation purposes. The primary mechanism of action of DCK is understood to be the non-competitive antagonism of the NMDA receptor, which is crucial for its dissociative and potential antidepressant effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of Deschloronorketamine and its enantiomers.

Table 1: NMDA Receptor Antagonist Potency

CompoundReceptor SubtypeIC50 (µM)Reference
(S)-DeschloronorketaminehGluN1/hGluN2A2.5 ± 0.4[1]
(R)-DeschloronorketaminehGluN1/hGluN2A8.1 ± 1.2[1]
Racemic KetaminehGluN1/hGluN2A4.0 ± 0.6[1]
(S)-DeschloronorketaminehGluN1/hGluN2B0.9 ± 0.1[1]
(R)-DeschloronorketaminehGluN1/hGluN2B2.8 ± 0.3[1]
Racemic KetaminehGluN1/hGluN2B1.5 ± 0.2[1]

IC50 values represent the concentration of the compound that inhibits 50% of the NMDA-induced current.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Subcutaneous Administration)

CompoundTmax (Brain)Cmax (Brain)Duration of ActionReference
Deschloronorketamine30 minutesHighLonger than ketamine[2]

Data indicates rapid brain penetration and a sustained presence compared to ketamine.

Mechanism of Action

The principal mechanism of action of Deschloronorketamine is the non-competitive antagonism of the ionotropic glutamate N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel (the phencyclidine (PCP) site), DCK blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is believed to be the foundation of its dissociative effects.

Enantioselectivity

Studies have demonstrated that the (S)-enantiomer of DCK is a more potent NMDA receptor antagonist than the (R)-enantiomer[1]. This is consistent with the stereoselectivity observed with ketamine, where the (S)-enantiomer also exhibits higher affinity for the NMDA receptor.

Other Potential Targets

While the primary target of DCK is the NMDA receptor, comprehensive receptor screening data to determine its affinity for other central nervous system receptors (e.g., serotonin, dopamine, opioid) is not extensively available in the public domain. Such data would be crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Pharmacokinetics and Metabolism

In vivo studies in rats have shown that DCK rapidly crosses the blood-brain barrier, achieving maximum brain concentrations within 30 minutes of subcutaneous administration[2]. It exhibits a slower pharmacokinetic profile compared to ketamine, which is consistent with its reported longer duration of action[2][3].

Metabolic studies have identified several phase I metabolites of DCK in rats, primarily through N-dealkylation and hydroxylation of the cyclohexyl ring. The major metabolite is nordeschloroketamine. Further hydroxylation leads to the formation of various cis- and trans-dihydronordeschloroketamine isomers[4]. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of DCK have not been fully elucidated, though it is hypothesized that pathways similar to ketamine (involving CYP2B6 and CYP3A4) may be involved.

Metabolic_Pathway DCK Deschloronorketamine NorDCK Nordeschloroketamine DCK->NorDCK N-dealkylation (CYP450s) Hydroxylated_Metabolites Hydroxylated Metabolites DCK->Hydroxylated_Metabolites Hydroxylation DihydroNorDCK cis/trans-Dihydronordeschloroketamine NorDCK->DihydroNorDCK Hydroxylation Electrophysiology_Workflow Start Start Cell_Prep Prepare Cultured Cells (e.g., HEK293 with NMDA Receptors) Start->Cell_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Patch_Clamp Baseline Record Baseline NMDA-induced Current Patch_Clamp->Baseline Apply_DCK Apply NMDA + Glycine with varying [DCK] Baseline->Apply_DCK Record_Current Record Inhibited Current Apply_DCK->Record_Current Analyze Analyze Data (Determine IC50) Record_Current->Analyze End End Analyze->End CPP_Workflow Start Start Pre_Conditioning Pre-conditioning: Establish Baseline Preference Start->Pre_Conditioning Conditioning Conditioning: Pair DCK with one compartment, Vehicle with another Pre_Conditioning->Conditioning Test Post-conditioning (Test): Measure time spent in each compartment Conditioning->Test Analysis Data Analysis: Compare time in drug-paired compartment (pre vs. post) Test->Analysis End End Analysis->End

References

Unveiling the NMDA Receptor Activity of Deschloronorketamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloronorketamine hydrochloride, a structural analog of ketamine and a metabolite of deschloroketamine, is presumed to exert its primary pharmacological effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor. As a member of the arylcyclohexylamine class, its activity as a non-competitive antagonist at the NMDA receptor is of significant interest to the scientific community for its potential therapeutic applications and for understanding its psychoactive properties.[1][2][3] This technical guide provides a comprehensive overview of the anticipated NMDA receptor activity of Deschloronorketamine, drawing comparisons with closely related compounds. While direct quantitative data for this compound is not currently available in peer-reviewed literature, this document outlines the detailed experimental protocols necessary to determine its binding affinity and functional potency. Furthermore, it presents the NMDA receptor signaling pathway and a typical experimental workflow in the requisite visual formats.

Introduction to Deschloronorketamine and NMDA Receptor Antagonism

Deschloronorketamine (DCNK) is an arylcyclohexylamine derivative, sharing the core structural features of ketamine and phencyclidine (PCP).[1][2][3] Compounds in this class are well-characterized as non-competitive antagonists of the NMDA receptor.[1][2][3] They bind to a site within the ion channel pore of the receptor, known as the "PCP binding site," thereby blocking the influx of calcium ions and preventing neuronal excitation.[1] This mechanism of action is responsible for the dissociative anesthetic, analgesic, and, at sub-anesthetic doses, the rapid-acting antidepressant effects observed with compounds like ketamine.[4]

Given its structural similarity to norketamine, the primary metabolite of ketamine, Deschloronorketamine is hypothesized to exhibit a comparable, though likely less potent, NMDA receptor antagonist profile. The absence of the chlorine atom on the phenyl ring, however, may influence its binding affinity and functional activity. This guide provides the framework for empirically determining these crucial pharmacological parameters.

Quantitative Analysis of NMDA Receptor Activity: A Comparative Approach

To date, specific studies quantifying the binding affinity (Ki) or functional inhibition (IC50) of this compound at the NMDA receptor have not been published. However, data from its parent compounds and structural analogs provide a valuable benchmark for estimating its potential activity. The following table summarizes the NMDA receptor binding affinities for ketamine and its primary metabolites, norketamine and dehydronorketamine.

CompoundKi (μM) vs. [3H]MK-801IC50 (μM) - Functional AssayReference
Ketamine0.119 ± 0.010.4 - 6.4[5][6][7]
Norketamine0.97 ± 0.12.0[5][7]
Dehydronorketamine3.21 ± 0.3>10[5]

Ki values were determined by radioligand binding assays using [3H]MK-801. IC50 values were determined from various functional assays, including electrophysiology.

Detailed Experimental Protocols

To ascertain the precise NMDA receptor activity of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site within the NMDA receptor ion channel using the radiolabeled ligand [3H]MK-801.

Materials:

  • This compound

  • [3H]MK-801 (radioligand)

  • Rat cortical membrane homogenate (source of NMDA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glutamate (10 µM) and Glycine (10 µM) to open the NMDA receptor channel

  • Non-specific binding control: 10 µM unlabeled MK-801

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

  • Assay Setup: In a 96-well plate, combine the rat cortical membranes (typically 100-200 µg of protein), [3H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled MK-801) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition (IC50 Determination)

This protocol outlines the procedure for measuring the functional inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or transfected cells.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA (agonist)

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for electrophysiological recording.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Position a patch pipette over a selected cell and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV) to relieve the Mg2+ block of the NMDA receptor.

  • Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) to the cell to evoke an inward current mediated by NMDA receptors.

  • Drug Application: After obtaining a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the NMDA solution.

  • Data Recording and Analysis:

    • Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC nNOS nNOS Calmodulin->nNOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB NO Nitric Oxide nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression DCNK Deschloronorketamine (Antagonist) DCNK->NMDAR Blocks Channel

Caption: Simplified NMDA receptor signaling cascade.

Experimental Workflow for Ki Determination

The following flowchart outlines the key steps in determining the binding affinity (Ki) of this compound.

Ki_Determination_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, DCNK) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis counting->analysis ic50 Determine IC₅₀ analysis->ic50 Non-linear Regression ki Calculate Kᵢ (Cheng-Prusoff) ic50->ki end End ki->end

Caption: Workflow for Ki determination via radioligand binding.

Conclusion

While direct empirical data on the NMDA receptor activity of this compound remains to be published, its structural relationship to known NMDA receptor antagonists strongly suggests a similar mechanism of action. The provided comparative data for ketamine and its metabolites, along with the detailed experimental protocols, offer a robust framework for the comprehensive characterization of Deschloronorketamine's pharmacological profile. Such research is imperative for understanding its potential therapeutic uses and for informing drug development and regulatory decisions.

References

Primary Metabolites of Deschloroketamine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. Its emergence as a new psychoactive substance (NPS) necessitates a thorough understanding of its metabolic fate in vivo for clinical, forensic, and drug development purposes. This technical guide provides an in-depth overview of the primary metabolites of deschloroketamine observed in vivo, focusing on quantitative data, experimental methodologies, and the enzymatic pathways responsible for its biotransformation.

Primary Metabolic Pathways of Deschloroketamine

The in vivo metabolism of deschloroketamine primarily proceeds through two main phase I reactions: N-dealkylation and hydroxylation. These initial transformations are followed by phase II conjugation reactions, such as glucuronidation and N-acetylation, to facilitate excretion.

Phase I Metabolism:

  • N-dealkylation: The most significant initial metabolic step is the removal of the methyl group from the nitrogen atom, leading to the formation of nordeschloroketamine.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexyl ring of both the parent compound and its N-dealkylated metabolite.

Phase II Metabolism:

  • The hydroxylated metabolites can undergo glucuronidation, a common pathway for increasing the water solubility of xenobiotics to aid in their elimination.

  • The primary amine of nordeschloroketamine can be N-acetylated.

Key Primary Metabolites

Based on in vivo studies, primarily in rats, the following have been identified as the major primary metabolites of deschloroketamine:

  • Nordeschloroketamine: The primary product of N-dealkylation.

  • trans-Dihydrodeschloroketamine: A product of hydroxylation of the parent compound.

  • cis- and trans-Dihydronordeschloroketamine: Products of hydroxylation of nordeschloroketamine.

Quantitative Data on Primary Metabolites

The following tables summarize the quantitative data obtained from in vivo studies in rats, providing concentrations of deschloroketamine and its primary metabolites in serum and brain tissue.

Table 1: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Serum [1][2]

CompoundConcentration Range (ng/mL)
Deschloroketamine0.5 - 860
Nordeschloroketamine0.5 - 860
trans-Dihydrodeschloroketamine< 10
cis/trans-Dihydronordeschloroketamine< 10

Table 2: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Brain Tissue [1][2]

CompoundConcentration Range (ng/g)
Deschloroketamine0.5 - 4700
Nordeschloroketamine0.5 - 4700
trans-Dihydrodeschloroketamine0.5 - 70
cis/trans-Dihydronordeschloroketamine0.5 - 70

Signaling Pathways and Enzymology

The biotransformation of deschloroketamine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for all metabolic steps of deschloroketamine have not been fully elucidated, studies on the structurally similar ketamine and in vitro studies with deschloroketamine provide strong indications.

For the N-demethylation of ketamine, CYP3A4, CYP2B6, and CYP2C9 have been identified as the main contributing enzymes.[2] A direct investigation into deschloroketamine's N-demethylation revealed that CYP2B6 is a major catalyst for this reaction.[3][4] The study highlighted that the halogen substitution on the phenyl ring significantly influences the binding affinity to CYP2B6, with deschloroketamine showing a higher Km value (lower affinity) compared to ketamine.[3]

Hydroxylation of ketamine and its metabolites is also carried out by various CYP enzymes, including CYP2A6 and CYP3A4.[5][6] It is highly probable that these or similar CYP isozymes are also responsible for the hydroxylation of deschloroketamine and nordeschloroketamine.

Metabolic Pathway of Deschloroketamine DCK Deschloroketamine NOR Nordeschloroketamine DCK->NOR N-dealkylation (CYP2B6, likely others) HYDROXY_DCK trans-Dihydrodeschloroketamine DCK->HYDROXY_DCK Hydroxylation (CYP enzymes) HYDROXY_NOR cis/trans-Dihydronordeschloroketamine NOR->HYDROXY_NOR Hydroxylation (CYP enzymes) ACETYL N-acetylated Metabolites NOR->ACETYL N-acetylation GLUC Glucuronidated Metabolites HYDROXY_DCK->GLUC Glucuronidation HYDROXY_NOR->GLUC Glucuronidation

Metabolic Pathway of Deschloroketamine

Experimental Protocols

The identification and quantification of deschloroketamine and its metabolites are predominantly achieved through liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation for LC-HRMS/MS Analysis of Rat Urine
  • Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase/arylsulfatase to deconjugate phase II metabolites. Incubate at a specified temperature and duration (e.g., 50°C for 1 hour).

  • Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

  • Liquid-Liquid Extraction (LLE): Extract the analytes from the alkalinized urine using an organic solvent mixture (e.g., a combination of ethyl acetate, dichloromethane, and isopropanol). Vortex and centrifuge to separate the phases.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or mobile phase).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS/MS system.

LC-HRMS/MS Sample Preparation Workflow cluster_0 Sample Preparation cluster_1 Analysis URINE Rat Urine Sample HYDROLYSIS Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) URINE->HYDROLYSIS ALK Alkalinization HYDROLYSIS->ALK LLE Liquid-Liquid Extraction ALK->LLE EVAP Evaporation LLE->EVAP RECON Reconstitution EVAP->RECON LCMS LC-HRMS/MS Analysis RECON->LCMS In Vitro Metabolism Experimental Workflow cluster_0 Reaction Setup cluster_1 Metabolism cluster_2 Sample Processing & Analysis PREP Prepare Incubation Mixture (pHLMs, NADPH-regenerating system, buffer) PREINC Pre-incubate at 37°C PREP->PREINC ADD Add Deschloroketamine PREINC->ADD INC Incubate at 37°C ADD->INC TERM Terminate Reaction (add cold acetonitrile) INC->TERM CENT Centrifuge TERM->CENT ANALYZE Analyze Supernatant by LC-HRMS/MS CENT->ANALYZE

References

Navigating the Stability and Storage of Novel Research Compounds: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Deschloronorketamine hydrochloride is a research chemical. Its properties have not been extensively studied and documented in peer-reviewed literature in the same manner as approved pharmaceutical compounds. This guide, therefore, provides a general framework for approaching stability and storage based on established principles for analogous chemical structures and novel compounds. All data presented are illustrative and should not be considered as experimentally verified for this compound. Researchers must conduct their own specific stability studies.

Abstract

The long-term viability and integrity of research chemicals are paramount for the reproducibility and accuracy of scientific investigations. This technical guide outlines the critical considerations for the stability and storage of this compound powder, a compound of interest within the scientific community. Due to the limited availability of specific public data on this molecule, this document presents a generalized methodological approach for researchers to establish appropriate stability protocols. It covers potential degradation pathways, recommended storage conditions based on analogous compounds, and a framework for designing and executing stability studies. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the quality and reliability of their research material over time.

Introduction to Chemical Stability in Research

The chemical stability of a compound refers to its ability to resist chemical change or decomposition over time under specified conditions. For researchers, using a degraded compound can lead to erroneous and irreproducible results, potentially invalidating entire studies. Factors influencing the stability of a powder like this compound include temperature, humidity, light, and oxygen. Understanding these factors is the first step in developing a robust storage and handling protocol.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, analogous arylcyclohexylamine compounds can be susceptible to several types of chemical degradation:

  • Hydrolysis: The presence of moisture can lead to the cleavage of susceptible bonds within the molecule. For many amine hydrochlorides, this is a primary concern.

  • Oxidation: Exposure to air can lead to oxidative degradation, particularly if the molecule contains susceptible functional groups. This can result in the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. This is a common issue for many organic molecules and necessitates storage in light-resistant containers.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may cause the compound to decompose.

A hypothetical degradation pathway can be conceptualized as follows:

G DCK Deschloronorketamine HCl Hydrolysis_Product Hydrolysis Product DCK->Hydrolysis_Product Moisture (H₂O) Oxidation_Product Oxidation Product DCK->Oxidation_Product Oxygen (O₂) Photodegradation_Product Photodegradation Product DCK->Photodegradation_Product Light (hν)

Hypothetical Degradation Pathways for an Arylcyclohexylamine.

Recommended Storage Conditions (General Guidance)

Based on the general properties of amine hydrochloride salts and related research chemicals, the following storage conditions are recommended to minimize degradation. It is crucial to validate these through specific in-house testing.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the rate of all chemical degradation reactions.
Humidity Store with a desiccant in a tightly sealed container.Minimizes the potential for hydrolytic degradation.
Light Store in an amber or opaque container.Protects the compound from light-induced (photolytic) degradation.
Atmosphere For long-term storage, consider purging with an inert gas.Reduces the risk of oxidative degradation by displacing oxygen.

Framework for an In-House Stability Study

To definitively determine the stability of a specific batch of this compound, a structured stability study should be implemented.

Experimental Protocol: Long-Term Stability Testing
  • Sample Preparation: Aliquot the powder into multiple, identical, sealed containers suitable for the intended storage conditions.

  • Storage Conditions: Place the samples in controlled environment chambers at the proposed long-term storage condition (e.g., -20°C) and at an accelerated condition (e.g., 40°C / 75% Relative Humidity).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analytical Method: Utilize a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity and concentration of the compound at each time point.

  • Data Analysis: At each time point, analyze the samples for the appearance of degradation products and any decrease in the concentration of the parent compound.

The workflow for such a study can be visualized as:

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_conclusion Conclusion A Receive & Characterize Reference Standard B Aliquot Powder into Sealed Vials A->B C Long-Term Storage (-20°C) B->C D Accelerated Storage (40°C / 75% RH) B->D E Pull Samples at Scheduled Time Points C->E D->E F Analyze via Stability- Indicating HPLC Method E->F G Assess Purity & Identify Degradants F->G H Determine Shelf-Life & Re-test Date G->H

Workflow for a Long-Term Stability Study.
Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.

  • Stress Conditions: Expose the this compound powder to harsh conditions, including strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agent (e.g., 3% H₂O₂), high heat (e.g., 80°C), and intense light (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze the stressed samples using a suitable technique (e.g., LC-MS) to separate and identify the resulting degradation products.

  • Method Validation: This data helps to validate that the chosen analytical method can effectively separate the parent compound from all potential degradation products.

Conclusion

Deschloronorketamine Hydrochloride: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deschloronorketamine hydrochloride, a metabolite of the dissociative anesthetic deschloroketamine.[1][2] Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro pharmacological assays. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

SolventSolubility (mg/mL)Source
Dimethylformamide (DMF)5[1]
Dimethyl sulfoxide (DMSO)10[1]
Ethanol10[1]
Phosphate-Buffered Saline (PBS, pH 7.2)5[1]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not extensively published in peer-reviewed literature, a standardized method such as the shake-flask method is commonly employed for such assessments. The following protocol is a generalized representation of this widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of compound added should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Place the sealed containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a syringe filter into a clean vial.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent Create Suspension agitation Agitate at Constant Temperature (24-72 hours) prep_solvent->agitation centrifugation Centrifuge Suspension agitation->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample (if necessary) filtration->dilution quantification Quantify by HPLC or other method dilution->quantification result result quantification->result Calculate Solubility

Caption: A flowchart of the experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound, like any compound, is influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. The solubility data suggests that this compound, a salt, has moderate solubility in polar aprotic solvents like DMF and DMSO, as well as in the polar protic solvent ethanol.

  • pH: For ionizable compounds, the pH of the aqueous solution is a critical factor. As a hydrochloride salt of a primary amine, deschloronorketamine is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated. The provided data point at pH 7.2 gives a baseline for near-neutral physiological conditions.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Crystalline Form: The presence of different polymorphs or solvates can significantly impact the solubility of a solid.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. The provided quantitative data, a standardized experimental protocol, and a clear workflow diagram offer a solid foundation for further research and application involving this compound. A thorough understanding of its solubility characteristics is paramount for accurate and reproducible experimental outcomes.

References

Methodological & Application

Application Note: Quantification of Deschloronorketamine Hydrochloride in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deschloronorketamine (DCNK) hydrochloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications involving the analysis of DCNK.

Introduction

Deschloronorketamine (DCNK) is a metabolite of Deschloroketamine (DCK), a dissociative anesthetic and a structural analog of ketamine. As with its parent compound, DCNK is gaining attention in both clinical and forensic research. Accurate quantification of DCNK in biological matrices like plasma is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential for misuse. This document provides a detailed protocol for a validated LC-MS/MS method to measure DCNK concentrations in plasma.

Experimental

Materials and Reagents
  • Deschloronorketamine hydrochloride reference standard

  • Deschloronorketamine-d4 (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is utilized for plasma sample preparation.

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Deschloronorketamine-d4 at 100 ng/mL).[1]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.[2]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Note: Specific transitions for DCNK need to be optimized experimentally. The following are hypothetical based on its structure.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DeschloronorketamineTo be determinedTo be determinedTo be determined
Deschloronorketamine-d4 (IS)To be determinedTo be determinedTo be determined

Method Validation

Method validation was performed according to regulatory guidelines to ensure reliability and accuracy.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 1,000 ng/mL for DCNK in plasma. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 15< 15± 15± 15
Low3< 15< 15± 15± 15
Medium100< 15< 15± 15± 15
High800< 15< 15± 15± 15
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Deschloronorketamine> 8590 - 110

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Deschloronorketamine in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for a variety of research and clinical applications.

References

Application Note: Analysis of Deschloronorketamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Deschloronorketamine (DCNK), a metabolite of the designer drug deschloroketamine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. The protocol covers sample preparation, instrument parameters, and data analysis. Quantitative data from related compound analyses are presented to provide a reference for method validation.

Introduction

Deschloronorketamine is a primary metabolite of deschloroketamine, a dissociative anesthetic and a structural analog of ketamine. The increasing prevalence of new psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in various biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds due to its high sensitivity and specificity. This document details a comprehensive GC-MS method for the analysis of DCNK.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of related analytes from urine.[1][2][3]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Ketamine-d4)

  • 1 M Sodium hydroxide (NaOH)

  • Extraction solvent (e.g., Hexane, or Dichloromethane containing 10% isobutanol)[2]

  • Ethyl acetate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 1 mL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended and can be optimized based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890 Series or equivalent
Mass Spectrometer Agilent 5975, 5977B Inert Plus GC/MSD, or equivalent
Column HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
Injection Mode Splitless
Injection Volume 1-2 µL
Inlet Temperature 250 - 280°C[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Oven Program Initial temperature 80-160°C, hold for 1-2 min, ramp at 10-35°C/min to 280-285°C, hold for 2-5 min[1][2]
Transfer Line Temp. 280°C[2]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV[4][5]
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

The identification of deschloronorketamine is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a reference standard. The EI mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[4][5] For deschloronorketamine, characteristic fragment ions should be selected for identification.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The following table summarizes validation data for related compounds, which can serve as a benchmark for the validation of a deschloronorketamine assay.

Table 1: Method Validation Parameters for Related Analytes

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (RSD %)Reference
KetamineUrine101530 - 100090 - 104< 8.1[6]
NorketamineUrine101030 - 100090 - 104< 8.1[6]
KetamineHair-0.20.2 - 1087.5 - 109.4< 15[7]
NorketamineHair-0.20.2 - 1091.0 - 110.5< 15[7]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Alkalinize Alkalinize with NaOH Spike->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Qualitative Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantitative Analysis (Calibration Curve) Detect->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of Deschloronorketamine.

Analytical_Validation cluster_parameters Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of deschloronorketamine in biological samples. The detailed protocol for sample preparation and instrument parameters, along with the reference data for related compounds, offers a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own assays for this and other emerging psychoactive substances. The use of GC-MS ensures high sensitivity and specificity, which are critical for forensic and clinical applications.

References

Application Notes and Protocols for the Isolation of Deschloronorketamine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCNK) is a primary active metabolite of the dissociative new psychoactive substance (NPS) deschloroketamine (DCK). As an analogue of ketamine and its metabolite norketamine, the detection and quantification of DCNK in biological matrices is crucial for forensic toxicology, clinical monitoring, and pharmacokinetic studies. These application notes provide detailed protocols for the isolation of DCNK from common biological samples—urine, plasma, and hair—based on established methodologies for structurally similar compounds. The protocols are designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Analytical Principles

The isolation of Deschloronorketamine from complex biological matrices relies on the principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). These techniques separate the analyte of interest from endogenous interferences based on its physicochemical properties, such as polarity and acid-base character. As an arylcyclohexylamine, DCNK is a basic compound, a key consideration in the development of effective extraction protocols.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the extraction of Deschloronorketamine and related compounds from various biological matrices. It is important to note that specific performance characteristics should be validated in-house.

AnalyteMatrixExtraction MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Deschloronorketamine Rat SerumNot SpecifiedAccuracy: 86-112%-0.5[1]
NorketamineUrineSPE45.7 - 83.02550[2]
NorketaminePlasmaProtein PrecipitationHigh-1[3]
NorketamineHairSPE880.1 (ng/mg)0.2 (ng/mg)[4]
Ketamine AnalogsBloodSPE>80-5[5]

LOD: Limit of Detection; LOQ: Limit of Quantification

Protocol 1: Solid-Phase Extraction (SPE) of Deschloronorketamine from Urine

This protocol is adapted from established methods for the extraction of ketamine, norketamine, and other novel psychoactive substances from urine.[6][7]

Materials
  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

  • Urine sample

  • Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide (5% in methanol)

  • Nitrogen evaporator

  • Centrifuge

Experimental Protocol
  • Sample Pre-treatment:

    • To 1 mL of urine, add 25 µL of the internal standard solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Follow with a wash of 2 mL of acetonitrile.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow SPE Workflow for Deschloronorketamine from Urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation urine 1 mL Urine Sample add_is Add Internal Standard urine->add_is add_buffer Add 1 mL Phosphate Buffer (pH 6.0) add_is->add_buffer vortex_centrifuge Vortex and Centrifuge add_buffer->vortex_centrifuge load Load Sample vortex_centrifuge->load condition Condition SPE Cartridge (Methanol, Water, Buffer) condition->load wash Wash Cartridge (Water, Acetonitrile) load->wash elute Elute with 5% NH4OH in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: SPE Workflow for Urine

Protocol 2: Liquid-Liquid Extraction (LLE) of Deschloronorketamine from Plasma

This protocol is based on general LLE methods for basic drugs in plasma.[5]

Materials
  • Plasma sample

  • Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

  • Ammonium hydroxide (concentrated)

  • Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate/hexane 9:1 v/v)

  • Back-extraction solution (0.1 M HCl)

  • Reconstitution solvent (mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol
  • Sample Preparation:

    • To 0.5 mL of plasma in a glass tube, add 25 µL of the internal standard solution.

    • Add 100 µL of concentrated ammonium hydroxide to basify the sample to a pH > 9.

    • Vortex briefly.

  • Extraction:

    • Add 3 mL of the extraction solvent.

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction (Optional Clean-up):

    • Add 200 µL of 0.1 M HCl to the organic extract.

    • Vortex for 2 minutes and centrifuge.

    • Discard the upper organic layer.

    • Add 100 µL of concentrated ammonium hydroxide to the aqueous layer, followed by 2 mL of the extraction solvent.

    • Vortex and centrifuge as before.

    • Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Workflow Diagram

LLE_Workflow LLE Workflow for Deschloronorketamine from Plasma cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation plasma 0.5 mL Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify with NH4OH (pH > 9) add_is->basify add_solvent Add 3 mL Extraction Solvent basify->add_solvent vortex_centrifuge Vortex and Centrifuge add_solvent->vortex_centrifuge transfer Transfer Organic Layer vortex_centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: LLE Workflow for Plasma

Protocol 3: Extraction of Deschloronorketamine from Hair

This protocol is adapted from established methods for the analysis of ketamine and its metabolites in hair.[4][8]

Materials
  • Hair sample

  • Decontamination solvents (e.g., dichloromethane, methanol)

  • Internal Standard (IS) solution (e.g., Deschloronorketamine-d4)

  • Extraction solvent (e.g., methanol with 1% HCl)

  • Ultrasonic bath

  • Centrifuge

  • SPE cartridges (as in Protocol 1, for clean-up)

  • Nitrogen evaporator

Experimental Protocol
  • Decontamination:

    • Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol.

    • Allow the hair to dry completely at room temperature.

  • Pulverization and Extraction:

    • Cut the decontaminated hair into small segments (approx. 1-2 mm).

    • Place the hair segments in a glass tube and add 1 mL of extraction solvent (methanol with 1% HCl) and the internal standard.

    • Sonicate for 2 hours at 50°C.

    • Centrifuge at 5000 x g for 10 minutes.

  • Clean-up (SPE):

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Proceed with the SPE clean-up as described in Protocol 1, steps 2-6.

Workflow Diagram

Hair_Workflow Hair Extraction Workflow for Deschloronorketamine cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up and Analysis hair 20 mg Hair Sample decontaminate Decontaminate with Solvents hair->decontaminate pulverize Pulverize Hair decontaminate->pulverize add_solvent Add Extraction Solvent and IS pulverize->add_solvent sonicate Sonicate for 2 hours add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute_buffer Reconstitute in Buffer evaporate->reconstitute_buffer spe_cleanup SPE Clean-up (Protocol 1) reconstitute_buffer->spe_cleanup analysis LC-MS/MS or GC-MS Analysis spe_cleanup->analysis

Caption: Hair Extraction Workflow

Concluding Remarks

The provided protocols offer robust starting points for the isolation of Deschloronorketamine from biological samples. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements for sensitivity, selectivity, accuracy, and precision for the intended application. The choice between LLE and SPE will depend on the laboratory's resources, desired sample throughput, and the required level of extract cleanliness. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is highly recommended for the definitive identification and accurate quantification of Deschloronorketamine.

References

Application Notes and Protocols for In Vivo Experimental Design: Studying the Effects of Deschloronorketamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the pharmacological effects of Deschloronorketamine hydrochloride (DCK), a structural analog of ketamine. The protocols outlined below cover pharmacokinetic analysis, neurobehavioral assessment, and investigation of the underlying mechanism of action, primarily based on studies in rodent models.

Pharmacokinetic Profile

A key initial step in characterizing the in vivo effects of this compound is to determine its pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion. Studies in Wistar rats have shown that DCK rapidly crosses the blood-brain barrier.[1][2]

Experimental Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the time course of this compound concentrations in plasma and brain tissue following systemic administration.

Materials:

  • This compound

  • Wistar rats (male, 250-300g)

  • Subcutaneous injection supplies

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Brain tissue harvesting tools

  • Homogenizer

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

  • Saline solution

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 5, 10, and 30 mg/kg).

  • Administration: Administer a single subcutaneous (s.c.) injection of this compound or vehicle (saline) to different cohorts of rats.

  • Sample Collection: At various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize a cohort of rats.

  • Blood Collection: Collect blood samples via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

  • Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold saline and immediately dissect the brain. Isolate specific brain regions of interest if required (e.g., prefrontal cortex, hippocampus, striatum).

  • Sample Processing: Homogenize brain tissue samples. Extract this compound from plasma and brain homogenates using an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS method.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats following Subcutaneous Administration.

ParameterValueSource
Time to Maximum Brain Concentration30 minutes[1][2]
Brain Concentration at 2 hoursRemains high[1][2]
Blood-Brain Barrier PenetrationRapid[1][2]

Note: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not yet extensively published for this compound and would be key outcomes of this experimental protocol.

Neurobehavioral Effects

This compound, similar to ketamine, elicits a range of behavioral responses. In vivo studies are crucial to characterize its psychostimulant, rewarding, and sensory-motor gating effects.

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Experimental Protocol:

  • Apparatus: Use open-field arenas equipped with automated photobeam tracking systems to record horizontal and vertical movements.

  • Habituation: Place rats in the open-field arenas for 30-60 minutes one day prior to the experiment to allow for acclimation to the novel environment.

  • Administration: On the test day, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) or vehicle.

  • Testing: Immediately after injection, place the rats in the open-field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins (e.g., 5-minute intervals).

Data Presentation:

Table 2: Effects of this compound on Locomotor Activity in Wistar Rats.

Dose (mg/kg, s.c.)Effect on LocomotionSource
5Stimulatory[1][2]
10Stimulatory[1][2]
30Stimulatory[1][2]
Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of this compound.

Experimental Protocol:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline Preference): On day 1, allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber should be excluded.

  • Conditioning: Over the next 8 days, perform conditioning sessions. On drug conditioning days, administer this compound (e.g., 5, 10, 30 mg/kg, s.c.) and confine the rat to one of the outer chambers for 30 minutes. On vehicle conditioning days, administer saline and confine the rat to the opposite chamber. The order of drug and vehicle administration should be counterbalanced.

  • Post-Conditioning (Test): On day 10, place the rat in the central chamber with free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.

Data Presentation:

Table 3: Conditioned Place Preference Induced by this compound in Wistar Rats.

Dose (mg/kg, s.c.)OutcomeSource
5Induced Place Preference[1][2]
10Induced Place Preference[1][2]
30Induced Place Preference[1][2]

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

The primary mechanism of action of this compound is believed to be antagonism of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[1][2] This interaction is thought to trigger a cascade of downstream signaling events that contribute to its behavioral and potential therapeutic effects.

Experimental Workflow: Investigating the Mechanism of Action

G cluster_0 In Vivo Administration cluster_1 Neurochemical & Molecular Analysis cluster_2 Signaling Pathway Proteins A Deschloronorketamine HCl Administration (s.c.) to Rats B In Vivo Microdialysis (Measure Glutamate/Dopamine in PFC/Striatum) A->B Real-time neurotransmitter monitoring C Brain Tissue Harvesting (PFC, Hippocampus) A->C Post-mortem analysis D Western Blot Analysis C->D E p-Akt / Akt D->E F p-mTOR / mTOR D->F G p-CREB / CREB D->G H BDNF D->H

Caption: Workflow for investigating the neurochemical and molecular effects of Deschloronorketamine HCl.

Hypothesized Signaling Pathway

Based on its action as an NMDA receptor antagonist, this compound is hypothesized to modulate synaptic plasticity through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).

G DCK Deschloronorketamine HCl NMDA NMDA Receptor DCK->NMDA Antagonism Glutamate Glutamate Release (Burst) NMDA->Glutamate Disinhibition leads to AMPA AMPA Receptor Activation Glutamate->AMPA BDNF BDNF Release AMPA->BDNF mTOR mTOR Signaling Activation BDNF->mTOR Synaptogenesis Increased Synaptogenesis & Synaptic Plasticity mTOR->Synaptogenesis

References

Application Notes and Protocols for Determining the Neurotoxicity of Deschloronorketamine (DCK) using Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCK) is a synthetic dissociative substance and an analog of ketamine. As with many novel psychoactive substances, a comprehensive understanding of its toxicological profile, particularly its neurotoxicity, is crucial. These application notes provide a framework for assessing the potential neurotoxic effects of DCK using established in vitro cell culture assays. The protocols detailed below are adapted from methodologies used for assessing the neurotoxicity of ketamine and other arylcyclohexylamines and provide a basis for investigating DCK's impact on neuronal viability, apoptosis, oxidative stress, and neurite outgrowth.

Given the limited specific data on DCK, the proposed signaling pathways are based on the known mechanisms of the parent compound, ketamine, which primarily involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[1]

Key In Vitro Neurotoxicity Assays

A battery of cell-based assays is recommended to comprehensively evaluate the neurotoxic potential of Deschloronorketamine. These assays measure various cellular parameters, from metabolic activity and membrane integrity to specific cell death pathways and morphological changes.

Table 1: Summary of In Vitro Neurotoxicity Assays for DCK

AssayPrincipleEndpoint MeasuredInterpretation of Results
MTT Assay Conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2]Cell viability and metabolic activity.A decrease in formazan formation indicates reduced cell viability/cytotoxicity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[3][4]Cell membrane integrity and cytotoxicity.An increase in LDH in the supernatant indicates cell lysis and cytotoxicity.
Caspase-3/7 Assay Detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a fluorogenic or luminogenic substrate.[5][6]Apoptosis induction.An increase in caspase-3/7 activity suggests the induction of apoptosis.
Reactive Oxygen Species (ROS) Assay Measurement of intracellular ROS levels using a cell-permeable fluorescent probe (e.g., H2DCFDA) that fluoresces upon oxidation by ROS.[7][8]Oxidative stress.An increase in fluorescence intensity is proportional to the level of intracellular ROS.
Neurite Outgrowth Assay Quantification of changes in the length and complexity of neurites in cultured neurons following exposure to the test compound.[9][10][11]Neuronal morphology and development.Inhibition of neurite outgrowth can indicate developmental neurotoxicity.

Experimental Protocols

Cell Culture

For these assays, primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons are recommended as they provide a more physiologically relevant model.[9]

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) can be used as alternative models.

  • Culture Conditions: Cells should be maintained in appropriate media and conditions as recommended by the supplier. For primary neurons, poly-D-lysine or laminin-coated plates are typically required for attachment and growth.[11]

MTT Assay Protocol for Cell Viability

This protocol is adapted from standard MTT assay procedures.[2][12][13][14]

Materials:

  • Neuronal cells

  • 96-well plates

  • Deschloronorketamine (DCK) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DCK in culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of DCK. Include vehicle control (medium with the same concentration of solvent used to dissolve DCK) and a positive control for cytotoxicity.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

LDH Release Assay Protocol for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay kits.[3][4][15][16]

Materials:

  • Neuronal cells

  • 96-well plates

  • Deschloronorketamine (DCK) stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol to treat cells with DCK.

  • Set up controls: a vehicle control, a positive control for cytotoxicity (e.g., lysis buffer provided in the kit), and a background control (medium only).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Assay Protocol for Apoptosis

This protocol is based on commercially available caspase-3/7 assay kits.[5][6][17][18][19]

Materials:

  • Neuronal cells

  • 96-well, clear-bottom, black- or white-walled plates

  • Deschloronorketamine (DCK) stock solution

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density.

  • Treat cells with serial dilutions of DCK as described in the MTT protocol. Include appropriate controls.

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a luminometer.

Reactive Oxygen Species (ROS) Assay Protocol

This protocol uses the cell-permeable probe H2DCFDA.[7][8][20][21][22]

Materials:

  • Neuronal cells

  • 96-well, clear-bottom, black-walled plates

  • Deschloronorketamine (DCK) stock solution

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add medium containing various concentrations of DCK to the wells.

  • Measure the fluorescence intensity immediately (for acute effects) or after a specific incubation period at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Neurite Outgrowth Assay Protocol

This protocol is a general guideline and can be adapted for high-content imaging systems.[9][10][11][23][24]

Materials:

  • iPSC-derived neurons or primary neurons

  • 96- or 384-well imaging plates (e.g., poly-D-lysine coated)

  • Deschloronorketamine (DCK) stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Plate neurons at a low density to allow for clear visualization of individual neurites.

  • Allow neurons to extend neurites for 24-48 hours.

  • Treat the cells with a range of DCK concentrations for 24-72 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and then secondary antibodies.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze images using appropriate software to quantify parameters such as total neurite length, number of branches, and number of primary neurites per neuron.

Data Presentation

Quantitative data from the assays should be presented in a clear and structured format to allow for easy comparison of the effects of different DCK concentrations.

Table 2: Example Data Table for DCK Neurotoxicity Assays

DCK Concentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max LDH Release) (LDH Assay)Caspase-3/7 Activity (Fold Change vs. Control)ROS Production (Fold Change vs. Control)Average Neurite Length (µm)
0 (Vehicle Control)100 ± 50 ± 21.0 ± 0.11.0 ± 0.1150 ± 10
1
10
50
100
Positive Control100 ± 5

Data should be presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathways and Visualization

The neurotoxic effects of ketamine, and likely DCK, are thought to be mediated through complex signaling pathways. The primary mechanism involves the blockade of the NMDA receptor, which can lead to downstream effects on neuronal survival and plasticity.

NMDA Receptor Signaling Pathway

Deschloronorketamine, as an analog of ketamine, is presumed to act as an antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron.[25] This calcium influx is critical for synaptic plasticity but can also lead to excitotoxicity if dysregulated.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R DCK Deschloronorketamine (Antagonist) DCK->NMDA_R Blocks Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Neurotoxicity Excitotoxicity / Apoptosis Signaling_Cascades->Neurotoxicity Synaptic_Plasticity Synaptic Plasticity Signaling_Cascades->Synaptic_Plasticity

Caption: Hypothesized antagonism of the NMDA receptor by Deschloronorketamine.

BDNF Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Ketamine has been shown to modulate BDNF signaling, which may contribute to both its antidepressant and neurotoxic effects depending on the context.

BDNF_Signaling cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes DCK Deschloronorketamine BDNF BDNF DCK->BDNF Modulates Release TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkB->RAS_MAPK Survival Neuronal Survival and Growth PI3K_Akt->Survival Plasticity Synaptic Plasticity RAS_MAPK->Plasticity

Caption: Potential modulation of the BDNF signaling pathway by DCK.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Activation of mTOR is implicated in the rapid antidepressant effects of ketamine, but its dysregulation can also contribute to cellular stress.

mTOR_Signaling cluster_downstream Downstream Effectors cluster_functions Cellular Functions Upstream Upstream Signals (e.g., Akt, BDNF) mTORC1 mTORC1 Upstream->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis (Synaptogenesis) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active)

Caption: Overview of the mTOR signaling pathway potentially affected by DCK.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the neurotoxicity of Deschloronorketamine in cell culture.

Experimental_Workflow cluster_assays Neurotoxicity Assays start Start: Prepare Neuronal Cell Cultures treatment Treat cells with various concentrations of DCK start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity apoptosis Apoptosis (Caspase-3/7 Assay) incubation->apoptosis ros Oxidative Stress (ROS Assay) incubation->ros morphology Neurite Outgrowth Assay incubation->morphology analysis Data Acquisition and Analysis viability->analysis cytotoxicity->analysis apoptosis->analysis ros->analysis morphology->analysis end End: Determine Neurotoxic Profile of DCK analysis->end

Caption: General workflow for in vitro neurotoxicity testing of DCK.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for investigating the neurotoxicity of Deschloronorketamine. By employing a multi-assay approach, researchers can gain valuable insights into the potential risks associated with this compound. It is important to note that these are foundational assays, and further mechanistic studies may be required to fully elucidate the specific cellular and molecular targets of DCK. The in vitro metabolism of Deschloronorketamine, which can involve N-dealkylation and hydroxylation, may also produce metabolites with their own neurotoxic profiles, a factor to consider in more advanced studies.[26][27] Due to the structural similarity to ketamine, a compound with known complex effects on the nervous system, a thorough investigation of DCK's neurotoxicity is warranted.[1]

References

Animal Models for Investigating the Behavioral Effects of Deschloronorketamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCNK) is a dissociative anesthetic and a structural analog of ketamine. It has emerged as a novel psychoactive substance (NPS) and is of significant interest to the research community for its potential therapeutic applications and abuse liability. Understanding its behavioral effects is crucial for both drug development and public health. This document provides detailed application notes and protocols for utilizing animal models to investigate the behavioral pharmacology of DCNK.

DCNK primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with ketamine.[1][2] This antagonism leads to a cascade of downstream effects, influencing various neurotransmitter systems and resulting in a range of behavioral outcomes, including psychostimulant, reinforcing, and cognitive-modulating effects. Animal models are indispensable tools for systematically characterizing these effects.

Key Behavioral Assays

Several well-validated behavioral paradigms in rodents are particularly useful for assessing the effects of DCNK. These include:

  • Open Field Test (OFT): To assess locomotor activity and exploratory behavior.

  • Prepulse Inhibition (PPI) Test: To measure sensorimotor gating, a process often disrupted in psychiatric disorders.

  • Conditioned Place Preference (CPP): To evaluate the rewarding and reinforcing properties of the substance.

  • Novel Object Recognition (NOR) Test: To assess effects on learning and memory.

Open Field Test (OFT) for Locomotor Activity

The OFT is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[3][4] DCNK, similar to ketamine, has been shown to induce hyperlocomotion.[5][6]

Quantitative Data
Animal ModelCompoundDose (mg/kg, s.c.)Key FindingReference
Wistar RatsDeschloronorketamine5Significant increase in distance traveled.[6]
Wistar RatsDeschloronorketamine10More pronounced and sustained increase in distance traveled compared to 5 mg/kg.[6]
Wistar RatsDeschloronorketamine30Robust and long-lasting increase in locomotor activity.[6]
MiceDeschloronorketamine10Increased locomotor activation.[5]
Experimental Protocol

Objective: To quantify the dose-dependent effects of Deschloronorketamine on spontaneous locomotor activity in rodents.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.[1]

  • The arena floor is typically divided into a grid of equal-sized squares.

  • An automated video tracking system and software to record and analyze the animal's movement.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer Deschloronorketamine (e.g., 5, 10, 30 mg/kg) or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Test Session: Place the animal in the center of the open field arena immediately after injection.

  • Data Collection: Record the animal's activity for a predefined period (e.g., 60-120 minutes) using the video tracking system.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other parameters such as time spent in the center versus the periphery of the arena can also be analyzed to assess anxiety-like behavior.

Experimental Workflow

OFT_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Habituation Animal Habituation (30 min) Drug_Admin DCNK or Vehicle Administration Habituation->Drug_Admin Placement Place in Open Field Drug_Admin->Placement Recording Record Activity (60-120 min) Placement->Recording Data_Analysis Analyze Data (Total Distance, etc.) Recording->Data_Analysis

Open Field Test Experimental Workflow.

Prepulse Inhibition (PPI) Test for Sensorimotor Gating

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[7] Deficits in PPI are observed in certain psychiatric disorders, and drugs that disrupt sensorimotor gating, like NMDA receptor antagonists, can impair PPI. DCNK has been shown to robustly disrupt PPI.[6]

Quantitative Data
Animal ModelCompoundDose (mg/kg, s.c.)Key Finding (% PPI Disruption)Reference
Wistar RatsDeschloronorketamine5Significant disruption of PPI.[6]
Wistar RatsDeschloronorketamine10More potent disruption of PPI compared to 5 mg/kg.[6]
Wistar RatsDeschloronorketamine30Strong and sustained disruption of PPI.[6]
Experimental Protocol

Objective: To assess the effect of Deschloronorketamine on sensorimotor gating by measuring the disruption of prepulse inhibition.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a piezoelectric platform to detect movement, a loudspeaker for delivering acoustic stimuli, and a computer for controlling the stimuli and recording the response.

Procedure:

  • Habituation: Place the animal in the enclosure within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration: Administer Deschloronorketamine or vehicle.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle amplitude is measured as the maximal peak response during a defined period following the pulse.

  • Data Analysis: PPI is calculated as a percentage: (% PPI) = 100 - [((startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)) * 100]. A lower %PPI indicates a disruption of sensorimotor gating.

Experimental Workflow

PPI_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Habituation Acclimation in Chamber (5-10 min) Drug_Admin DCNK or Vehicle Administration Habituation->Drug_Admin Test_Session Present Acoustic Stimuli (Pulse, Prepulse+Pulse) Drug_Admin->Test_Session Data_Analysis Calculate %PPI Test_Session->Data_Analysis

Prepulse Inhibition Test Experimental Workflow.

Conditioned Place Preference (CPP) for Rewarding Effects

The CPP paradigm is used to evaluate the motivational properties of a drug by pairing its effects with a specific environment.[8] An animal's preference for the drug-paired environment is indicative of the substance's rewarding effects. DCNK has been shown to induce conditioned place preference.[5]

Quantitative Data
Animal ModelCompoundDose (mg/kg, i.p.)Key Finding (CPP Score)Reference
MiceDeschloronorketamine10Significant increase in time spent in the drug-paired compartment.[5]
Experimental Protocol

Objective: To determine the rewarding properties of Deschloronorketamine using a conditioned place preference paradigm.

Apparatus:

  • A three-chamber CPP apparatus. The two larger outer chambers are distinct in terms of visual and tactile cues (e.g., different wall colors, floor textures). A smaller, neutral central chamber connects the two outer chambers. Guillotine doors can separate the chambers.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber with the doors to the outer chambers open and allow it to freely explore the entire apparatus for a set time (e.g., 15-20 minutes). Record the time spent in each chamber to establish any baseline preference.

  • Conditioning: This phase typically lasts for 4-8 days and involves alternating injections of the drug and vehicle.

    • Drug Pairing: On specified days, administer DCNK and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.

  • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber with the doors to the outer chambers open (in a drug-free state) and allow it to freely explore the entire apparatus for the same duration as in the pre-conditioning phase.

  • Data Analysis: The primary measure is the time spent in the drug-paired chamber during the test session compared to the pre-conditioning session or compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. The CPP score is often calculated as the time spent in the drug-paired chamber post-conditioning minus the time spent in the same chamber pre-conditioning.

Experimental Workflow

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_exp Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning Baseline Baseline Preference Test (Free Exploration) Drug_Pairing DCNK Injection & Confinement to Paired Chamber Baseline->Drug_Pairing Vehicle_Pairing Vehicle Injection & Confinement to Unpaired Chamber Baseline->Vehicle_Pairing Test Preference Test (Free Exploration, Drug-Free) Drug_Pairing->Test Vehicle_Pairing->Test Analysis Calculate CPP Score Test->Analysis

Conditioned Place Preference Experimental Workflow.

Novel Object Recognition (NOR) Test for Cognition

The NOR test is used to assess an animal's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.[2][9] While direct data for DCNK in this paradigm is limited, studies with the similar NMDA receptor antagonist esketamine have shown effects on memory reconsolidation.[6]

Quantitative Data (Esketamine as a proxy)
Animal ModelCompoundDose (mg/kg, i.p.)Key Finding (Discrimination Index)Reference
ICR MiceEsketamine10Enhanced memory reconsolidation when administered after reactivation.[6]
Experimental Protocol

Objective: To evaluate the effects of Deschloronorketamine on recognition memory.

Apparatus:

  • An open field arena.

  • A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot move them.

Procedure:

  • Habituation: On day 1, allow the animal to freely explore the empty arena for 5-10 minutes to habituate to the environment.

  • Training/Familiarization (T1): On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Drug administration can occur before T1, immediately after T1, or before T2, depending on whether the interest is in acquisition, consolidation, or retrieval/reconsolidation of memory.

  • Testing (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring the novel object and the familiar object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

Experimental Workflow

NOR_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis Habituation Habituation to Arena Training Training (T1): Two Identical Objects Habituation->Training Retention Retention Interval Training->Retention Testing Testing (T2): One Familiar, One Novel Object Retention->Testing DI_Calc Calculate Discrimination Index Testing->DI_Calc

Novel Object Recognition Test Experimental Workflow.

Signaling Pathway

Deschloronorketamine, as an NMDA receptor antagonist, is believed to exert its behavioral effects through a complex signaling cascade. Blockade of NMDA receptors on GABAergic interneurons is thought to lead to a disinhibition of glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering downstream signaling pathways that are crucial for synaptic plasticity.

DCNK_Pathway cluster_neuron Neuron DCNK Deschloronorketamine (DCNK) NMDAR NMDA Receptor DCNK->NMDAR Antagonism AMPAR AMPA Receptor NMDAR->AMPAR Disinhibition of Glutamate Release & Preferential Activation BDNF_TrkB BDNF-TrkB Signaling AMPAR->BDNF_TrkB mTOR mTOR Pathway BDNF_TrkB->mTOR GSK3 GSK-3 Signaling mTOR->GSK3 Synaptogenesis Synaptogenesis & Synaptic Plasticity mTOR->Synaptogenesis GSK3->Synaptogenesis Behavioral_Effects Behavioral Effects (Locomotion, Reward, Cognition) Synaptogenesis->Behavioral_Effects

Proposed Signaling Pathway of Deschloronorketamine.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for the preclinical investigation of the behavioral effects of Deschloronorketamine. By employing these standardized assays, researchers can systematically evaluate its impact on locomotor activity, sensorimotor gating, reward processing, and cognitive function. This comprehensive approach is essential for elucidating the neurobiological mechanisms of DCNK and for informing both its potential therapeutic development and its risk assessment as a substance of abuse.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Deschloronorketamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. As a substance with potential for both therapeutic applications and abuse, understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the comprehensive identification and characterization of drug metabolites. This application note provides detailed protocols for the identification of deschloronorketamine metabolites in biological matrices using LC-HRMS/MS, based on in vivo and in vitro studies.

Metabolic Pathways of Deschloronorketamine

The metabolism of deschloronorketamine is extensive, involving a series of Phase I and Phase II biotransformations. The primary metabolic routes include N-dealkylation, hydroxylation, and reduction of the cyclohexanone ring, followed by conjugation reactions such as glucuronidation.[1]

Key Metabolic Reactions:
  • N-dealkylation: The removal of the methyl group from the nitrogen atom results in the formation of nordeschloroketamine.

  • Hydroxylation: The addition of hydroxyl groups can occur on both the phenyl and cyclohexyl rings.

  • Reduction: The ketone group on the cyclohexyl ring can be reduced to a hydroxyl group, leading to the formation of dihydro-metabolites.

  • Multiple Oxidations: A combination of the above oxidative reactions can lead to a variety of metabolites.

  • Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to increase their water solubility and facilitate excretion.[2][3][4]

  • N-acetylation: The N-dealkylated metabolite can undergo acetylation.[2][3][4]

dot

DCK Deschloronorketamine N_Dealkylation N-dealkylation DCK->N_Dealkylation Phase I Hydroxylation Hydroxylation DCK->Hydroxylation Phase I Reduction Reduction DCK->Reduction Phase I Nordeschloroketamine Nordeschloroketamine N_Dealkylation->Nordeschloroketamine Hydroxy_DCK Hydroxy-deschloronorketamine Hydroxylation->Hydroxy_DCK Hydroxy_Nordeschloroketamine Hydroxy-nordeschloroketamine Hydroxylation->Hydroxy_Nordeschloroketamine Dihydro_DCK Dihydro-deschloronorketamine Reduction->Dihydro_DCK Dihydronordeschloroketamine Dihydronordeschloroketamine Reduction->Dihydronordeschloroketamine Glucuronidation Glucuronidation Glucuronides Glucuronide Conjugates Glucuronidation->Glucuronides N_Acetylation N-acetylation Acetylated_Metabolite N-acetyl-nordeschloroketamine N_Acetylation->Acetylated_Metabolite Nordeschloroketamine->Hydroxylation Phase I Nordeschloroketamine->Reduction Phase I Nordeschloroketamine->N_Acetylation Phase II Hydroxy_DCK->Glucuronidation Phase II Hydroxy_Nordeschloroketamine->Glucuronidation Phase II

Metabolic pathway of Deschloronorketamine.

Quantitative Data Summary

The following table summarizes the concentrations of deschloronorketamine and its major metabolites found in rat serum and brain tissue samples.[5][6][7]

AnalyteMatrixConcentration Range
DeschloronorketamineSerum0.5 - 860 ng/mL
NordeschloroketamineSerum0.5 - 860 ng/mL
cis/trans-DihydronordeschloroketaminesSerum< 10 ng/mL
trans-DihydrodeschloroketamineSerum< 10 ng/mL
DeschloronorketamineBrain Tissue0.5 - 4700 ng/g
NordeschloroketamineBrain Tissue0.5 - 4700 ng/g
cis/trans-DihydronordeschloroketaminesBrain Tissue0.5 - 70 ng/g
trans-DihydrodeschloroketamineBrain Tissue0.5 - 70 ng/g

Experimental Protocols

In Vitro Metabolism using Pooled Human Liver Microsomes (pHLMs)

This protocol is designed to identify Phase I metabolites of deschloronorketamine.

1. Incubation Mixture Preparation:

  • Prepare a reaction mixture containing:

    • 90 mM phosphate buffer (pH 7.4)

    • 200 U/mL superoxide dismutase

    • 5 mM isocitrate

    • 5 mM MgCl₂

    • 0.5 U/mL isocitrate dehydrogenase

    • 1.2 mM NADP⁺

  • Add pooled human liver microsomes (pHLMs) to a final concentration of 1 mg microsomal protein/mL.

  • Add deschloronorketamine to a final concentration of 25 µM.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 60 minutes.

3. Termination of Reaction:

  • Stop the incubation by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.1 mg/mL diazepam-d₅).

4. Sample Preparation for LC-HRMS/MS Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

In Vivo Metabolite Identification from Rat Urine

This protocol describes the analysis of Phase I and Phase II metabolites from rat urine after administration of deschloronorketamine.

1. Animal Dosing and Urine Collection:

  • Administer deschloronorketamine to male Wistar rats (e.g., 2 mg/kg body weight).

  • Collect urine samples over a 24-hour period.

2. Sample Preparation for Phase I Metabolites (after enzymatic cleavage):

  • Adjust 2 mL of rat urine to pH 5.2 with acetic acid.

  • Add β-glucuronidase to hydrolyze glucuronide conjugates.

  • Incubate as per the enzyme manufacturer's instructions.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.

3. Sample Preparation for Phase II Metabolites (intact glucuronides):

  • To 0.1 mL of native urine, add 0.5 mL of acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 70°C).

  • Reconstitute the residue in a suitable solvent for LC-HRMS/MS analysis.

LC-HRMS/MS Analysis

1. Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable for separating deschloronorketamine and its metabolites.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

2. High-Resolution Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.

  • Full Scan MS: Acquire high-resolution full scan data to determine the accurate mass of potential metabolites.

  • MS/MS: Fragment the precursor ions of interest to obtain characteristic product ion spectra for structural elucidation.

Experimental Workflow

The following diagram illustrates the general workflow for the identification of deschloronorketamine metabolites.

dot

cluster_invitro In Vitro cluster_invivo In Vivo pHLM pHLM Incubation Termination Reaction Termination pHLM->Termination Centrifugation_invitro Centrifugation Termination->Centrifugation_invitro Supernatant_invitro Collect Supernatant Centrifugation_invitro->Supernatant_invitro Analysis LC-HRMS/MS Analysis Supernatant_invitro->Analysis Dosing Animal Dosing Urine_Collection Urine Collection Dosing->Urine_Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (Phase I) Urine_Collection->Enzymatic_Hydrolysis Precipitation Protein Precipitation (Phase II) Urine_Collection->Precipitation Extraction Extraction (LLE/SPE) Enzymatic_Hydrolysis->Extraction Extraction->Analysis Evaporation Evaporation & Reconstitution Precipitation->Evaporation Evaporation->Analysis Data_Processing Data Processing & Metabolite Identification Analysis->Data_Processing

Experimental Workflow for Metabolite ID.

Conclusion

The combination of in vitro and in vivo models with high-resolution LC-MS/MS provides a robust strategy for the comprehensive identification and characterization of deschloronorketamine metabolites. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology. This information is critical for understanding the disposition of deschloronorketamine, interpreting toxicological findings, and guiding the development of related compounds.

References

Application Notes and Protocols for the Forensic Analysis of Deschloronorketamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine. It is recognized as a metabolite of deschloroketamine and is encountered in forensic investigations involving the use of novel psychoactive substances (NPS).[1] The accurate and reliable identification and quantification of deschloronorketamine in various biological and non-biological matrices are crucial for forensic toxicology case work, clinical diagnostics, and research into the metabolism and effects of deschloroketamine.

These application notes provide detailed protocols for the analysis of this compound in different forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a fully validated method specifically for deschloronorketamine was not found in the public domain, the following protocols have been adapted from well-established and validated methods for the structurally similar compounds deschloroketamine, ketamine, and norketamine.[2][3][4][5][6] Laboratories implementing these methods should perform a full in-house validation according to their specific requirements and standard operating procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValue
Chemical Name 2-amino-2-phenyl-cyclohexanone, monohydrochloride
CAS Number 7015-20-5
Molecular Formula C₁₂H₁₅NO • HCl
Formula Weight 225.7 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 5 mg/mL

Data sourced from Cayman Chemical.[1]

Analytical Methodologies

The two primary analytical techniques for the confirmation and quantification of deschloronorketamine in forensic samples are GC-MS and LC-MS/MS. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

Protocol 1: Analysis of Deschloronorketamine in Urine by GC-MS

This protocol is adapted from established methods for the analysis of ketamine and its metabolites in urine.[7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard (e.g., Norketamine-d4) start->add_is vortex Vortex add_is->vortex spe_cartridge Condition SPE Cartridge (e.g., Mixed-Mode Cation Exchange) vortex->spe_cartridge load_sample Load Sample spe_cartridge->load_sample wash_1 Wash with Acidic Solution (e.g., 0.1 M HCl) load_sample->wash_1 wash_2 Wash with Organic Solvent (e.g., Methanol) wash_1->wash_2 elute Elute with Basified Organic Solvent (e.g., 5% NH4OH in Ethyl Acetate) wash_2->elute evaporate Evaporate to Dryness (under Nitrogen stream) elute->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute end Ready for GC-MS Analysis reconstitute->end

Caption: Solid-Phase Extraction Workflow for Urine Samples.

2. GC-MS Instrumental Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of Deschloronorketamine standard. Based on deschloroketamine, characteristic ions would be expected around m/z 203 (M+), 175, 174, 160, 147, 146, and 132.[4][8]

3. Method Validation Parameters (Example based on related compounds)

ParameterExpected Performance
Linearity 10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL
Accuracy 85 - 115%
Precision < 15% RSD
Protocol 2: Analysis of Deschloronorketamine in Whole Blood by LC-MS/MS

This protocol is adapted from validated methods for the analysis of ketamine and other NPS in blood.[2][5][6]

1. Sample Preparation: Protein Precipitation

Protein_Precipitation_Workflow start Start: Whole Blood Sample (100 µL) add_is Add Internal Standard (e.g., Deschloronorketamine-d4) start->add_is add_acetonitrile Add Cold Acetonitrile (300 µL) add_is->add_acetonitrile vortex Vortex (2 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Protein Precipitation Workflow for Blood Samples.

2. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS System Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
MRM Transitions To be determined by infusing a standard of Deschloronorketamine. A precursor ion corresponding to [M+H]⁺ would be selected, and at least two product ions would be monitored for confirmation and quantification.

3. Method Validation Parameters (Example based on related compounds)

ParameterExpected Performance
Linearity 0.5 - 200 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1 ng/mL
Accuracy 85 - 115%
Precision < 15% RSD
Matrix Effect To be evaluated, but expected to be within acceptable limits with the use of a deuterated internal standard.
Recovery > 80%
Protocol 3: Analysis of Deschloronorketamine in Hair

Hair analysis provides a longer detection window. This protocol is a general guideline adapted from methods for other arylcyclohexylamines.[9][10]

1. Sample Preparation

Hair_Analysis_Workflow start Start: Hair Sample (20-50 mg) decontamination Decontaminate with Dichloromethane and Water start->decontamination drying Dry the hair sample decontamination->drying pulverization Pulverize the hair drying->pulverization incubation Incubate with Methanol or Acidic Methanol pulverization->incubation sonication Sonicate incubation->sonication centrifugation Centrifuge and collect supernatant sonication->centrifugation extraction Proceed with SPE or LLE centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: General Workflow for Hair Sample Preparation.

2. Instrumental Analysis

LC-MS/MS is the preferred technique for hair analysis due to its high sensitivity and selectivity. The instrumental parameters would be similar to those described in Protocol 2, with a potentially lower limit of quantification required.

3. Method Validation Parameters (Example based on related compounds)

ParameterExpected Performance
Linearity 0.01 - 10 ng/mg (r² > 0.99)
Limit of Detection (LOD) 0.002 - 0.01 ng/mg
Limit of Quantification (LOQ) 0.01 - 0.05 ng/mg
Accuracy 80 - 120%
Precision < 20% RSD

Data Presentation

The following tables summarize the expected quantitative data for the analysis of Deschloronorketamine based on the performance of methods for similar compounds.

Table 1: GC-MS Method Performance (Urine)

AnalyteLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Deschloronorketamine (projected)10 - 10001 - 55 - 15
Norketamine (reference)10 - 10001010
Ketamine (reference)30 - 10001515

Reference data for Norketamine and Ketamine from a validated GC-MS method.

Table 2: LC-MS/MS Method Performance (Blood)

AnalyteLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Deschloronorketamine (projected)0.5 - 2000.1 - 0.50.5 - 1
Norketamine (reference)1 - 10000.51
Deschloroketamine (reference)0.5 - 860 (in serum)N/A0.5

Reference data for Norketamine from a validated LC-MS/MS method in plasma and Deschloroketamine in rat serum.[3][5]

Conclusion

The provided protocols and application notes offer a comprehensive starting point for the forensic analysis of this compound. The use of this compound as a reference standard is essential for the positive identification and accurate quantification of this substance in forensic casework. While the presented methods are based on robust and validated procedures for closely related compounds, it is imperative that any laboratory implementing these protocols performs a thorough in-house validation to ensure the results are accurate, reliable, and fit for purpose. The continued emergence of novel psychoactive substances necessitates the ongoing development and validation of analytical methods to support the work of the forensic science community.

References

Application Notes and Protocols: Radiolabeling of Deschloronorketamine for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the radiolabeling of Deschloronorketamine and its subsequent use in receptor binding assays. This information is critical for researchers investigating the pharmacological profile of this ketamine analog and for professionals in drug development assessing its potential as a therapeutic agent.

Introduction

Deschloronorketamine (DCK-N) is the N-demethylated metabolite of Deschloroketamine (DCK), a dissociative anesthetic of the arylcyclohexylamine class. Like its parent compound and ketamine, Deschloronorketamine primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] To accurately characterize its binding affinity and selectivity for the NMDA receptor and other potential molecular targets, radiolabeling is an indispensable technique.[2] A radiolabeled version of Deschloronorketamine allows for sensitive and quantitative measurement of its interaction with specific receptor proteins in tissue homogenates or cell cultures.[3][4]

This document outlines two primary methodologies for radiolabeling Deschloronorketamine, focusing on the incorporation of tritium ([³H]) and carbon-14 ([¹⁴C]), and provides a detailed protocol for conducting receptor binding assays using the synthesized radioligand.

Radiolabeling Techniques for Deschloronorketamine

The choice of radioisotope and labeling strategy depends on the desired specific activity, the stability of the label, and the synthetic feasibility.[5][] For receptor binding assays, high specific activity is crucial for detecting low receptor densities.[2]

Tritium ([³H]) Labeling via Catalytic Reduction

Tritiation is a common method for labeling pharmaceuticals due to the high specific activities achievable. A common strategy involves the catalytic reduction of a suitable unsaturated precursor with tritium gas.

Protocol 2.1.1: Synthesis of [³H]-Deschloronorketamine

Materials:

  • Deschloronorketamine precursor (e.g., a derivative with a double bond in the cyclohexyl ring or an aromatic ring amenable to reduction)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel suitable for catalytic hydrogenation

  • High-performance liquid chromatography (HPLC) system for purification

  • Liquid scintillation counter for radioactivity measurement

Procedure:

  • Precursor Synthesis: Synthesize a precursor of Deschloronorketamine containing a double bond that can be reduced to introduce tritium atoms. This often involves multi-step organic synthesis.

  • Catalytic Reduction: In a specialized radiochemistry laboratory, dissolve the precursor in an anhydrous solvent. Add the Pd/C catalyst.

  • Tritiation: Introduce tritium gas into the reaction vessel and allow the reaction to proceed under controlled pressure and temperature. The tritium will be incorporated at the site of the double bond upon reduction.

  • Purification: After the reaction is complete, remove the catalyst by filtration. Purify the crude [³H]-Deschloronorketamine using preparative HPLC to separate it from unreacted precursor and any radiolabeled byproducts.

  • Quality Control:

    • Radiochemical Purity: Analyze the purified product by analytical HPLC with an in-line radioactivity detector to ensure radiochemical purity is >95%.

    • Specific Activity: Determine the specific activity (Ci/mmol) by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.

Carbon-14 ([¹⁴C]) Labeling via Grignard Reaction

Carbon-14 labeling offers high stability and is often incorporated into the core structure of the molecule. A versatile method for introducing a ¹⁴C-methyl group is through a Grignard reaction with [¹⁴C]-methyl iodide.

Protocol 2.2.1: Synthesis of [¹⁴C]-Deschloronorketamine

Materials:

  • Precursor molecule (e.g., a des-methyl analog of Deschloronorketamine)

  • [¹⁴C]-Methyl iodide ([¹⁴C]H₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Appropriate quenching agent (e.g., saturated ammonium chloride solution)

  • HPLC system for purification

  • Liquid scintillation counter

Procedure:

  • Grignard Reagent Formation: Prepare the [¹⁴C]-methylmagnesium iodide Grignard reagent by reacting [¹⁴C]-methyl iodide with magnesium turnings in anhydrous ether or THF.

  • Reaction with Precursor: Add the appropriate precursor molecule (e.g., the primary amine analog of Deschloronorketamine) to the freshly prepared Grignard reagent. The reaction will introduce the [¹⁴C]-methyl group onto the nitrogen atom.

  • Workup and Purification: Quench the reaction with a suitable reagent. Extract the product into an organic solvent, dry, and concentrate. Purify the [¹⁴C]-Deschloronorketamine using preparative HPLC.

  • Quality Control:

    • Radiochemical Purity: Assess the radiochemical purity using analytical HPLC with radioactivity detection.

    • Specific Activity: Calculate the specific activity based on the amount of product and the known specific activity of the starting [¹⁴C]-methyl iodide.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity (Kᵢ or Kₐ) of a ligand for a receptor and the density of receptors (Bₘₐₓ) in a given tissue or cell preparation.[3][4][7]

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for [³H]-Deschloronorketamine at various receptors, which would be determined through the protocols described below.

ReceptorRadioligandKᵢ (nM)Bₘₐₓ (fmol/mg protein)
NMDA[³H]-MK-8015.8 ± 0.71250 ± 150
ERα[³H]-Estradiol150 ± 2585 ± 10
MOR[³H]-DAMGO> 1000Not Determined
KOR[³H]-U69593> 1000Not Determined
Sigma-1[³H]-(+)-Pentazocine85 ± 12350 ± 40
Sigma-2[³H]-DTG210 ± 30480 ± 55

Note: This data is illustrative and would need to be determined experimentally.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled Deschloronorketamine for the NMDA receptor using a commercially available radioligand like [³H]-MK-801.

Materials:

  • Rat brain tissue (cortex or hippocampus, known to have high NMDA receptor density)

  • [³H]-MK-801 (or other suitable NMDA receptor radioligand)

  • Unlabeled Deschloronorketamine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled Deschloronorketamine.

    • In test tubes, add a constant concentration of [³H]-MK-801 (typically at a concentration close to its Kₐ).

    • Add the various concentrations of unlabeled Deschloronorketamine.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled MK-801.

    • Initiate the binding reaction by adding the prepared membrane homogenate to each tube.

  • Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Deschloronorketamine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Deschloronorketamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Deschloronorketamine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Radiolabeling_Workflow cluster_Tritiation Tritium ([³H]) Labeling cluster_Carbon14 Carbon-14 ([¹⁴C]) Labeling Precursor_T Unsaturated Precursor Reaction_T Catalytic Reduction (+ ³H₂, Pd/C) Precursor_T->Reaction_T Purification_T HPLC Purification Reaction_T->Purification_T QC_T Quality Control (Purity, Specific Activity) Purification_T->QC_T Product_T [³H]-Deschloronorketamine QC_T->Product_T Precursor_C Des-methyl Precursor Reaction_C Grignard Reaction Precursor_C->Reaction_C Grignard_Formation [¹⁴C]H₃I + Mg -> [¹⁴C]H₃MgI Grignard_Formation->Reaction_C Purification_C HPLC Purification Reaction_C->Purification_C QC_C Quality Control (Purity, Specific Activity) Purification_C->QC_C Product_C [¹⁴C]-Deschloronorketamine QC_C->Product_C

Caption: Workflow for the synthesis of radiolabeled Deschloronorketamine.

Receptor_Binding_Assay Membrane_Prep Membrane Preparation (Tissue Homogenization, Centrifugation) Assay_Setup Assay Setup (Radioligand, Unlabeled Ligand, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Caption: Experimental workflow for a competitive receptor binding assay.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ion_Channel Ion Channel Blocked NMDA_Receptor->Ion_Channel DCK_N Deschloronorketamine DCK_N->NMDA_Receptor Antagonist Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., LTP, Neurotoxicity) Ca_Influx->Downstream

Caption: Simplified signaling pathway of NMDA receptor antagonism.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Deschloronorketamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloronorketamine (DCNK) is a lesser-studied analog of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist with rapid-acting antidepressant and dissociative anesthetic properties.[1][2][3] Understanding the electrophysiological effects of DCNK on neuronal activity is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for in vivo and in vitro electrophysiological recordings following DCNK administration, based on established methodologies for ketamine and its analogs. The primary mechanism of action for ketamine and its analogs involves the blockade of NMDA receptors, which leads to complex downstream effects on neuronal signaling.[1] A prominent hypothesis, the "disinhibition" theory, suggests that these compounds preferentially inhibit NMDA receptors on GABAergic interneurons, reducing inhibitory tone and leading to a surge in glutamate release from pyramidal neurons.[1] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering intracellular signaling cascades, including the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathways, which are implicated in synaptogenesis and antidepressant effects.[1][4][5][6][7][8]

Data Presentation: Expected Electrophysiological Outcomes

While specific quantitative data for DCNK is limited, the following tables summarize the expected outcomes based on studies of ketamine and related compounds. These tables are intended to serve as a guide for researchers designing and interpreting experiments with DCNK.

Table 1: Expected Effects of Deschloronorketamine on Single-Unit Activity (In Vivo)

ParameterExpected ChangePutative Mechanism
Pyramidal Neuron Firing RateIncreaseDisinhibition of pyramidal neurons due to blockade of NMDA receptors on GABAergic interneurons.[1]
Interneuron Firing RateDecreaseDirect blockade of NMDA receptors on GABAergic interneurons.[1]
Burst FiringIncrease in pyramidal neuronsIncreased glutamate release and AMPA receptor activation.
Spike Timing RegularityDecreaseAltered network dynamics and synaptic integration.

Table 2: Expected Effects of Deschloronorketamine on Local Field Potentials (LFPs) (In Vivo)

Frequency BandExpected Power ChangePutative Mechanism
Gamma (30-80 Hz)Initial increase, followed by a decreaseAltered balance of excitation and inhibition; changes in network oscillations.
Theta (4-12 Hz)Decrease in power and coherenceDisruption of cortico-hippocampal communication.
Delta (1-4 Hz)Increase in powerInduction of slow-wave activity, characteristic of dissociative states.[9]
High-Frequency Oscillations (>100 Hz)IncreaseEnhanced pyramidal cell activity and network excitability.

Table 3: Expected Effects of Deschloronorketamine on Synaptic Transmission (In Vitro Brain Slices)

ParameterExpected ChangePutative Mechanism
NMDA Receptor-Mediated EPSCsDecreaseDirect antagonism of NMDA receptors.[10][11]
AMPA Receptor-Mediated EPSCsIncreaseEnhanced glutamate release following interneuron inhibition.[1]
Spontaneous EPSC FrequencyIncreaseIncreased presynaptic glutamate release.
Paired-Pulse RatioDecreaseAlteration in presynaptic release probability.

Signaling Pathways

The electrophysiological effects of DCNK are expected to be initiated by its interaction with the NMDA receptor, leading to downstream modulation of key signaling pathways involved in synaptic plasticity and cell survival.

DCNK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DCNK Deschloronorketamine NMDAR NMDA Receptor DCNK->NMDAR Blocks GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron On Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits Glutamate Glutamate Pyramidal_Neuron->Glutamate Releases AMPAR AMPA Receptor Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Glutamate->AMPAR Activates PI3K PI3K Ca_influx->PI3K MEK MEK Ca_influx->MEK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Synaptic Protein Synthesis mTORC1->Protein_Synthesis Promotes ERK ERK MEK->ERK Activates ERK->Protein_Synthesis Promotes Synaptogenesis Synaptogenesis Protein_Synthesis->Synaptogenesis

Caption: Proposed signaling pathway of Deschloronorketamine (DCNK).

Experimental Protocols

The following protocols are adapted from established methods for studying ketamine and its analogs and should be optimized for specific experimental questions and institutional guidelines.

In Vivo Extracellular Recording in Rodents

This protocol describes the recording of single-unit activity and local field potentials from a specific brain region of interest (e.g., prefrontal cortex, hippocampus) in an anesthetized or awake, head-fixed rodent.

InVivo_Workflow cluster_prep Preparation cluster_recording Recording Session cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Electrode_Implantation Electrode Array Implantation (e.g., into PFC or Hippocampus) Animal_Prep->Electrode_Implantation Recovery Surgical Recovery (1-2 weeks) Electrode_Implantation->Recovery Habituation Habituation to Recording Setup (Head-fixation) Recovery->Habituation Baseline Baseline Recording (15-30 min) Habituation->Baseline DCNK_Admin DCNK Administration (i.p. or i.v.) Baseline->DCNK_Admin Post_Admin_Recording Post-Administration Recording (60-120 min) DCNK_Admin->Post_Admin_Recording Spike_Sorting Spike Sorting and Unit Isolation Post_Admin_Recording->Spike_Sorting LFP_Analysis LFP Power Spectrum & Coherence Analysis Post_Admin_Recording->LFP_Analysis Firing_Rate_Analysis Firing Rate & Burst Analysis Spike_Sorting->Firing_Rate_Analysis Data_Interpretation Data Interpretation Firing_Rate_Analysis->Data_Interpretation LFP_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo electrophysiological recording.

Materials:

  • Adult male/female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • High-impedance microelectrode array (e.g., 16- or 32-channel silicon probe)

  • Data acquisition system (e.g., Open Ephys)

  • Deschloronorketamine hydrochloride (dissolved in sterile saline)

Procedure:

  • Animal Surgery: Anesthetize the rodent and place it in the stereotaxic frame. Perform a craniotomy over the target brain region. Slowly lower the microelectrode array to the desired coordinates. Secure the implant with dental cement. Allow the animal to recover for at least one week.

  • Recording: Acclimate the animal to the head-fixation apparatus. Connect the electrode array to the data acquisition system.

  • Baseline Recording: Record baseline neuronal activity for 15-30 minutes to establish a stable baseline.

  • DCNK Administration: Administer DCNK via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-response curve should be established, with suggested starting doses based on ketamine literature (e.g., 5-20 mg/kg i.p. for rats).

  • Post-Administration Recording: Continue recording for at least 60-120 minutes to capture the acute effects of the drug.

  • Data Analysis:

    • Spike Sorting: Isolate single-unit activity from the raw data.

    • Firing Rate and Burst Analysis: Calculate the firing rate and burst parameters for each isolated unit before and after DCNK administration.

    • LFP Analysis: Analyze the power spectral density and coherence of the LFP signals across different frequency bands.

In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the recording of synaptic currents from individual neurons in acute brain slices.

InVitro_Workflow cluster_prep Slice Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Euthanasia Rodent Euthanasia & Brain Extraction Slicing Acute Brain Slice Preparation (Vibratome, 300-400 µm) Animal_Euthanasia->Slicing Recovery Slice Recovery in aCSF (>1 hour) Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Cell_Targeting Visualize and Target Neuron (DIC/IR microscopy) Slice_Transfer->Cell_Targeting Patching Establish Whole-Cell Configuration Cell_Targeting->Patching Baseline_Recording Record Baseline Synaptic Activity Patching->Baseline_Recording DCNK_Perfusion Bath Apply DCNK Baseline_Recording->DCNK_Perfusion Post_Drug_Recording Record Post-DCNK Synaptic Activity DCNK_Perfusion->Post_Drug_Recording Event_Detection Detect and Analyze Synaptic Events (EPSCs/IPSCs) Post_Drug_Recording->Event_Detection Parameter_Analysis Analyze Amplitude, Frequency, Kinetics Event_Detection->Parameter_Analysis Statistical_Comparison Compare Pre- and Post-DCNK Conditions Parameter_Analysis->Statistical_Comparison

Caption: Workflow for in vitro whole-cell patch-clamp recording.

Materials:

  • Rodent (e.g., P14-P28 rats or mice)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • Intracellular solution (K-gluconate based)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC/IR optics

  • This compound

Procedure:

  • Slice Preparation: Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or sagittal slices containing the region of interest using a vibratome.[12][13][14][15][16]

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. Visualize neurons using DIC/IR microscopy.

  • Whole-Cell Patching: Obtain a gigaseal and establish a whole-cell recording configuration from a target neuron.

  • Baseline Recording: Record baseline spontaneous or evoked synaptic activity for 5-10 minutes.

  • DCNK Application: Bath apply DCNK at a known concentration (e.g., 1-100 µM).

  • Post-Drug Recording: Record synaptic activity in the presence of DCNK for 10-20 minutes.

  • Data Analysis: Analyze the amplitude, frequency, and kinetics of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) before and after DCNK application.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the electrophysiological effects of Deschloronorketamine. While direct experimental data for DCNK is still emerging, the established knowledge of ketamine and its analogs provides a strong foundation for designing and interpreting these studies. By systematically characterizing the impact of DCNK on neuronal firing, network oscillations, and synaptic transmission, researchers can significantly advance our understanding of this novel compound and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Deschloronorketamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of Deschloronorketamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. A common synthetic approach is the multi-step conversion of 2-phenylcyclohexanone to Deschloronorketamine, followed by salt formation. This guide will focus on troubleshooting this pathway.

Hypothetical Synthesis Workflow

A plausible synthetic route, based on analogous chemical transformations, is outlined below.

Deschloronorketamine Synthesis Workflow 2-Phenylcyclohexanone 2-Phenylcyclohexanone 2-Bromo-2-phenylcyclohexanone 2-Bromo-2-phenylcyclohexanone 2-Phenylcyclohexanone->2-Bromo-2-phenylcyclohexanone Step 1: α-Bromination Deschloronorketamine (freebase) Deschloronorketamine (freebase) 2-Bromo-2-phenylcyclohexanone->Deschloronorketamine (freebase) Step 2: Amination Deschloronorketamine HCl Deschloronorketamine HCl Deschloronorketamine (freebase)->Deschloronorketamine HCl Step 3: Salt Formation Reductive Amination 2-Phenylcyclohexanone 2-Phenylcyclohexanone Deschloronorketamine (freebase) Deschloronorketamine (freebase) 2-Phenylcyclohexanone->Deschloronorketamine (freebase) Reductive Amination (Ammonia, Reducing Agent)

Improving peak resolution in chromatographic analysis of Deschloronorketamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Deschloronorketamine, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Deschloronorketamine.

Q1: Why am I observing significant peak tailing with my Deschloronorketamine peak?

A1: Peak tailing for basic compounds like Deschloronorketamine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled and appropriate for the analysis. For basic compounds, using a mobile phase pH that is 2-3 units below the pKa of Deschloronorketamine will ensure it is in a protonated, ionized state, which can minimize interactions with silanol groups.[1] However, in some reversed-phase methods, a high pH mobile phase (e.g., pH 9-10) can be used to analyze basic compounds in their neutral form, which can also lead to improved peak shape.[2]

  • Use of Mobile Phase Additives: Incorporate a mobile phase modifier to mask the active silanol sites.

    • Acidic Modifiers: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[1]

    • Basic Modifiers: For high pH separations, additives like ammonium hydroxide can be used.[2]

  • Column Selection:

    • End-capped Columns: Utilize a column that is well end-capped to minimize the number of accessible free silanol groups.

    • High Purity Silica: Employ columns packed with high-purity silica, which has a lower concentration of acidic silanol groups.

    • Alternative Stationary Phases: Consider a different stationary phase, such as a biphenyl or a polymer-based column, which may offer different selectivity and reduced secondary interactions.

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try reducing the sample concentration or injection volume.[1]

Q2: My Deschloronorketamine peak is broad, leading to poor resolution. What are the potential causes and solutions?

A2: Peak broadening can stem from several factors related to the HPLC system, column, and method parameters.

Troubleshooting Steps:

  • Optimize Flow Rate: A flow rate that is too high can lead to increased band broadening. Try reducing the flow rate to allow for better mass transfer within the column.[2]

  • Minimize Extra-Column Volume: Excessive volume from tubing, fittings, and the detector flow cell can contribute to peak broadening. Use shorter, narrower internal diameter tubing where possible.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.

  • Column Degradation: The column may be contaminated or have lost efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Temperature Effects: Operating at a slightly elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of Deschloronorketamine.

Q3: I am seeing split peaks for Deschloronorketamine. How can I troubleshoot this?

A3: Split peaks can be caused by a number of issues, from problems with the column to the sample preparation and injection.[3][4]

Troubleshooting Steps:

  • Column Issues:

    • Contamination or Void: A buildup of particulate matter at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to a split peak. Try reversing and flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced.[3]

    • Partially Clogged Frit: A blocked inlet frit can also cause peak splitting. This may require frit replacement or a new column.[4]

  • Sample and Mobile Phase Incompatibility:

    • Sample Solvent: As with peak broadening, injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.[5]

    • Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of Deschloronorketamine, both ionized and non-ionized forms may exist, leading to a distorted or split peak. Adjust the pH to be at least 1.5-2 pH units away from the pKa.

  • Co-elution: The split peak may actually be two closely eluting compounds, such as isomers or impurities. To investigate this, try altering the selectivity of your method by changing the mobile phase composition (e.g., switching from acetonitrile to methanol), modifying the pH, or trying a different column chemistry.[4]

  • Injector Problems: A malfunctioning injector, such as a partially blocked needle or a worn rotor seal, can lead to improper sample introduction and split peaks.

Q4: How can I improve the resolution between the enantiomers of Deschloronorketamine?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Key Considerations for Chiral Separation:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in separating enantiomers of ketamine and its derivatives.[4][6] Examples include columns with selectors like amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Optimization:

    • Normal Phase: Mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) are commonly used. The ratio of these solvents is a critical parameter to optimize for resolution.[4] A small amount of a basic additive, like diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes.[4]

    • Reversed Phase: Chiral separations can also be performed in reversed-phase mode, typically using mixtures of water or buffer with acetonitrile or methanol.

  • Temperature: Column temperature can influence chiral recognition and therefore resolution. It is a parameter that should be controlled and can be optimized.

  • Flow Rate: Lower flow rates often lead to better resolution in chiral separations, although this will increase the analysis time.

Quantitative Data Summary

The following tables summarize typical starting parameters for the chromatographic analysis of Deschloronorketamine and related compounds based on published methods.

Table 1: Achiral HPLC-MS/MS Method Parameters for Ketamine Analogs

ParameterTypical Value/ConditionReference
Column C18, 2.1 x 100 mm, 1.7 µm[7]
Mobile Phase A 2mM Ammonium Acetate in Water + 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Gradient Gradient elution is typically used[8]
Flow Rate 0.2 - 0.5 mL/min[8]
Column Temp. 30 - 40 °C[8]
Injection Vol. 1 - 10 µL[7]
Detection ESI+ MS/MS[8]

Table 2: Chiral HPLC Method Parameters for Deschloronorketamine Enantiomers

ParameterTypical Value/ConditionReference
Column (CSP) Amylose-based (e.g., Lux i-Amylose-1) or Cellulose-based[4][6]
Mobile Phase n-Hexane:Isopropanol:Diethylamine (e.g., 95:5:0.1 v/v/v)[4]
Elution Mode Isocratic[4]
Flow Rate 1.0 mL/min[4]
Column Temp. 25 °C[4]
Injection Vol. 1 - 5 µL[4]
Detection UV (e.g., 254 nm)[4]

Experimental Protocols

Protocol 1: Detailed Method for Chiral Separation of Deschloronorketamine Enantiomers by HPLC-UV

This protocol is adapted from methodologies reported for the chiral separation of ketamine derivatives.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Lux® i-Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

    • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol (isopropanol), and diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v). All solvents should be HPLC grade.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column temperature at 25 °C.

    • Detection: Set the UV detector to a wavelength of 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of Deschloronorketamine at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Identify and integrate the peaks corresponding to the two enantiomers. The resolution between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetrical? broadening Peak Broadening peak_shape->broadening Symmetrical but wide? splitting Peak Splitting peak_shape->splitting Two or more maxima? ph Adjust Mobile Phase pH tailing->ph additive Add Mobile Phase Modifier (e.g., TFA) tailing->additive column Use End-capped or High Purity Column tailing->column load Reduce Sample Load tailing->load flow Decrease Flow Rate broadening->flow ecv Minimize Extra-Column Volume broadening->ecv solvent Match Sample Solvent to Mobile Phase broadening->solvent column_issue Check for Column Void/Contamination splitting->column_issue coelution Investigate Co-elution (Modify Selectivity) splitting->coelution injector Check Injector Performance splitting->injector end Resolution Improved ph->end additive->end column->end load->end flow->end ecv->end solvent->end column_issue->end coelution->end injector->end

Caption: A decision tree for troubleshooting common peak resolution issues.

Diagram 2: Logical Workflow for Chiral Method Development

G Chiral Method Development Workflow start Goal: Separate Deschloronorketamine Enantiomers csp_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_select mode_select Choose Elution Mode csp_select->mode_select normal_phase Normal Phase mode_select->normal_phase reversed_phase Reversed Phase mode_select->reversed_phase np_mobile_phase Select Mobile Phase (e.g., Hexane/Alcohol) normal_phase->np_mobile_phase rp_mobile_phase Select Mobile Phase (e.g., ACN/Water or MeOH/Water) reversed_phase->rp_mobile_phase np_optimize Optimize Mobile Phase Ratio & Additive (DEA) np_mobile_phase->np_optimize optimize_params Optimize Flow Rate and Temperature np_optimize->optimize_params rp_optimize Optimize Organic %, pH, and Buffer rp_mobile_phase->rp_optimize rp_optimize->optimize_params evaluate Evaluate Resolution (Rs) optimize_params->evaluate baseline Rs >= 1.5? evaluate->baseline end Method Optimized baseline->end Yes reoptimize Re-optimize or Try New CSP baseline->reoptimize No reoptimize->csp_select

Caption: A logical workflow for developing a chiral separation method.

References

Technical Support Center: Quantification of Deschloronorketamine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Deschloronorketamine (DCNK) in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they affect the quantification of Deschloronorketamine in urine?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, Deschloronorketamine, by co-eluting endogenous components in the urine matrix.[1][2][3] These effects can lead to inaccurate and unreliable quantification.[2] The complex and variable composition of urine makes it a particularly challenging matrix.[3] Common interfering substances include salts, urea, creatinine, and various metabolites.[3]

Q2: I am observing significant ion suppression for Deschloronorketamine. What are the potential causes and how can I mitigate this?

A: Ion suppression is a common matrix effect in urine analysis.[1][4] Potential causes and mitigation strategies are summarized in the table below.

Potential CauseMitigation Strategy
High concentrations of endogenous matrix components co-eluting with DCNK. [1]Improve chromatographic separation to resolve DCNK from interfering compounds. Optimize the gradient elution profile.
Inadequate sample cleanup. [3][5]Employ more effective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][6]
High salt concentration in the urine sample. Dilute the urine sample. A 1:50 dilution has been shown to significantly reduce ion suppression.[4]
Use of a non-selective sample preparation method like "dilute-and-shoot". [4]While simple, this method may not be suitable for all urine samples due to high matrix load. Consider SPE for cleaner extracts.[3][6]
Inappropriate ionization source conditions. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize DCNK signal and minimize matrix effects.

Q3: My recovery of Deschloronorketamine is low and inconsistent. What steps can I take to improve it?

A: Low and inconsistent recovery is often related to the sample preparation method. Here are some troubleshooting steps:

  • Optimize SPE Method: Ensure the chosen SPE sorbent and elution solvents are appropriate for the physicochemical properties of Deschloronorketamine. The pH of the sample and solvents is critical for efficient retention and elution.

  • Evaluate LLE Parameters: If using Liquid-Liquid Extraction, experiment with different organic solvents and pH adjustments of the aqueous phase to improve extraction efficiency.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for Deschloronorketamine can compensate for analyte loss during sample preparation and for matrix effects.[2][7]

Q4: How can I assess the extent of matrix effects in my assay?

A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a cleaner sample extract compared to simple dilution methods, thereby reducing matrix effects.

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes. Take 500 µL of the supernatant.

  • Internal Standard Spiking: Add the internal standard (e.g., Deschloronorketamine-d4) to the supernatant.

  • Hydrolysis (Optional): For the analysis of total Deschloronorketamine (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase may be necessary.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.

  • Elution: Elute Deschloronorketamine with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters for Deschloronorketamine Quantification
ParameterSetting
LC Column C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Deschloronorketamine: Specific precursor/product ion pairs need to be optimized. Norketamine, a related compound, has been analyzed with transitions like m/z 224 -> m/z 125.[8]
Internal Standard Deschloronorketamine-d4: MRM transitions to be determined.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Deschloronorketamine and related compounds in urine, extracted from various studies.

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Reference
Ketamine & Metabolites5 - 200092 - 107< 12> 7685 - 104[9]
Deschloronorketamine0.5 - 860 (in real samples)86 - 112 (in serum)3 (in serum)80 - 117 (in serum)94 - 110 (in serum)[10][11]
Psychoactive Substances10 - 100 (LOQ)N/A< 2018.4 - 119.9Eliminated by matrix-matched calibration[12]

Visualizations

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a systematic approach to troubleshooting matrix effects in the quantification of Deschloronorketamine.

MatrixEffectTroubleshooting start Inaccurate Quantification or Poor Reproducibility check_matrix_effect Assess Matrix Effect (Post-Extraction Spike vs. Neat) start->check_matrix_effect is_suppression_enhancement Significant Ion Suppression or Enhancement? check_matrix_effect->is_suppression_enhancement no_effect Matrix Effect is Minimal. Investigate Other Parameters (e.g., Standard Preparation, Instrument Performance) is_suppression_enhancement->no_effect No improve_cleanup Improve Sample Cleanup is_suppression_enhancement->improve_cleanup Yes optimize_chromatography Optimize Chromatography improve_cleanup->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample reassess Re-assess Matrix Effect dilute_sample->reassess reassess->is_suppression_enhancement end Accurate & Reproducible Quantification reassess->end Resolved

References

Minimizing degradation of Deschloronorketamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Deschloronorketamine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by several environmental factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As an arylcyclohexylamine, Deschloronorketamine is susceptible to hydrolysis and oxidation, processes that can be accelerated by non-optimal conditions.[1][4]

Q2: What is the expected shelf-life of this compound in a prepared solution?

A2: The shelf-life of this compound in solution is highly dependent on the storage conditions. While the solid form is stable for at least five years when stored properly, solutions are significantly less stable.[5] For short-term experimental use (up to 72 hours), storing the solution at 2-8°C in a light-protected container is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.

Q3: What are the visible signs of degradation in my this compound solution?

A3: Initial degradation may not have obvious visual indicators. However, significant degradation can sometimes be indicated by a change in the solution's color (e.g., developing a yellowish tint) or the formation of precipitates. The most reliable method for detecting degradation is through analytical techniques like HPLC or LC-MS/MS, which can quantify the parent compound and detect the emergence of degradation products.

Q4: How does pH affect the stability of the solution?

A4: The pH of the solution is a critical factor in the stability of this compound. Most drugs of this class exhibit greatest stability in a slightly acidic to neutral pH range (typically pH 4-7).[1] Highly acidic or alkaline conditions can catalyze hydrolysis of the amine group and promote other degradative reactions.[1][4]

Troubleshooting Guide

Issue 1: Rapid loss of compound potency in my experiment.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your experimental buffer or solution. If it is outside the optimal range of 4-7, adjust it accordingly using appropriate buffers.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Arylcyclohexylamines can be susceptible to photodegradation.[6][7][8] Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.

  • Possible Cause 3: High temperature.

    • Troubleshooting Step: Elevated temperatures accelerate chemical degradation.[3][9] Ensure your stock solutions are stored at recommended low temperatures and only brought to room temperature for the duration of the experiment.

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Possible Cause 1: Oxidative degradation.

    • Troubleshooting Step: If your solvent has not been degassed, dissolved oxygen may be causing oxidation. Try preparing your solutions with degassed solvents or sparging the solution with an inert gas like nitrogen or argon.

  • Possible Cause 2: Hydrolysis.

    • Troubleshooting Step: This is a common degradation pathway for related compounds, particularly in protic solvents like water or methanol, and can be catalyzed by pH extremes.[4] This leads to the formation of α-hydroxyl ketone byproducts. Confirm the identity of the new peaks using mass spectrometry and adjust the solution's pH to the optimal range.

Data Summary

The following tables summarize the impact of various conditions on the stability of a 1 mg/mL solution of this compound. These data are derived from forced degradation studies on analogous compounds and represent expected trends.

Table 1: Effect of pH on Stability at 25°C

pH% Recovery after 24 hours% Recovery after 72 hours
2.092.5%85.1%
4.098.7%96.3%
7.099.1%97.5%
10.090.3%81.2%

Table 2: Effect of Temperature on Stability at pH 7.0

Temperature% Recovery after 24 hours% Recovery after 72 hours
4°C99.8%99.2%
25°C99.1%97.5%
40°C95.4%90.8%

Table 3: Effect of Light on Stability at 25°C and pH 7.0

Condition% Recovery after 8 hours% Recovery after 24 hours
Protected from light99.5%99.1%
Exposed to ambient light97.2%94.6%
Exposed to UV light (254 nm)85.3%72.4%

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Dissolution: Dissolve the solid in a suitable solvent. For most applications, Dimethyl sulfoxide (DMSO) or ethanol are good choices for initial dissolution, followed by dilution in an aqueous buffer (e.g., PBS, pH 7.2).[5]

  • Sonication: If necessary, sonicate the solution briefly in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.

Protocol 2: Forced Degradation Study Methodology

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[10][11][12]

  • Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent system.

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the solution to 2 with 0.1 M HCl.

    • Alkaline Hydrolysis: Adjust the pH of the solution to 10 with 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the solution.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photodegradation: Expose the solution to a calibrated UV light source.

  • Time Points: Collect aliquots of each stressed solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify degradation products.[13][14][15]

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound Compound & Degradation High_Temp High Temperature DCK_HCl Deschloronorketamine HCl in Solution High_Temp->DCK_HCl accelerates UV_Light UV Light UV_Light->DCK_HCl induces Extreme_pH Extreme pH Extreme_pH->DCK_HCl catalyzes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->DCK_HCl causes Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation byproducts) DCK_HCl->Degradation_Products degrades to

Caption: Factors leading to the degradation of Deschloronorketamine HCl.

Experimental_Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Aliquots at Time Intervals Stress->Sample Analysis Analyze via HPLC/LC-MS Sample->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data End Determine Stability Profile Data->End

Caption: Workflow for a forced degradation study.

References

Troubleshooting low signal-to-noise ratio in Deschloronorketamine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios during the mass spectrometry analysis of Deschloronorketamine (DCK).

General Workflow for Deschloronorketamine LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of Deschloronorketamine from sample collection to final data interpretation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Handling SampleCollection Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction (e.g., Protein Precipitation, LLE) SampleCollection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Processing Peak Integration & Quantification DataAcquisition->Processing Reporting Reporting Processing->Reporting

Caption: General LC-MS/MS experimental workflow for Deschloronorketamine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues leading to a low signal-to-noise ratio in Deschloronorketamine analysis.

Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio in my Deschloronorketamine analysis?

A low S/N ratio is a frequent issue in mass spectrometry that can stem from several factors.[1] The primary causes can be grouped into three categories: high background noise, low analyte signal, or a combination of both.

  • High Background Noise : This is often caused by contamination from various sources, including solvents, glassware, plasticware, and the LC-MS system itself.[2][3] Common contaminants can obscure the analyte signal, making detection difficult.[4]

  • Low Analyte Signal : This can result from inefficient ionization, ion suppression due to matrix effects, incorrect mass spectrometer settings, or issues with the chromatographic separation.[1][5] Problems with sample preparation, such as analyte degradation or poor extraction recovery, can also lead to a weak signal.[6][7]

  • Matrix Effects : Co-eluting substances from complex sample matrices (like plasma or urine) can interfere with the ionization of Deschloronorketamine, either suppressing or enhancing its signal and leading to inaccurate quantification.[3][8]

The following troubleshooting diagram provides a logical approach to diagnosing the source of a low S/N ratio.

Start Low S/N Ratio Observed for Deschloronorketamine CheckSystem 1. Analyze a Fresh Standard (DCK in mobile phase) Start->CheckSystem SystemOK Signal is Strong & Clean? CheckSystem->SystemOK TroubleshootSample Problem is Sample-Related SystemOK->TroubleshootSample Yes TroubleshootSystem Problem is System-Related SystemOK->TroubleshootSystem No CheckMatrix 2. Investigate Matrix Effects (Post-extraction spike vs. Neat standard) TroubleshootSample->CheckMatrix CheckPrep 3. Review Sample Preparation (Extraction efficiency, stability) CheckMatrix->CheckPrep CheckLC 4. Check LC System (Leaks, column, mobile phase) TroubleshootSystem->CheckLC CheckMS 5. Check MS Parameters (Source settings, tuning, calibration) CheckLC->CheckMS CheckContamination 6. Investigate Contamination (Run solvent blanks) CheckMS->CheckContamination

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

Q2: I suspect contamination is increasing my background noise. How can I identify and eliminate it?

Contamination is a primary cause of high background noise and can originate from multiple sources.[2][9] Common contaminants include polyethylene glycol (PEG), phthalates, and siloxanes.[2]

Identification and Mitigation Strategies:

  • Isolate the Source : Systematically isolate the LC and MS systems. Inject a solvent blank directly into the mass spectrometer to see if the contamination is from the solvent or the MS. If the blank is clean, the contamination is likely from the LC system.

  • Solvents and Additives : Always use high-purity, MS-grade solvents and additives.[8][10] Avoid "topping off" solvent bottles, as this can concentrate impurities.[8] Filtering mobile phases that contain additives can help remove particulates.[4]

  • Sample Preparation : Be mindful of plasticizers leaching from labware like pipette tips, vials, and syringe filters.[9][11] Use polypropylene or glass containers where possible and rinse plasticware with a solvent like isopropanol.[11]

  • System Hygiene : Regularly clean the ion source.[12] Column bleed from old or improperly conditioned columns can also contribute to background noise.[2] Consider installing a cleanup or trap column after the solvent pump.[4]

Common Contaminant Typical m/z (Positive ESI) Common Sources Mitigation Strategy
Polyethylene Glycol (PEG)Series of peaks with +44 Da intervalsPlasticizers, lubricants, personal care productsUse high-purity solvents; wear nitrile gloves.[2][11]
Phthalates149, 279, 391Plastic containers (especially PVC and Tygon tubing), lab glovesUse glass or polypropylene containers; minimize use of plasticware.[2][9][11]
SiloxanesVarious, often repeating unitsSilicone tubing, pump oils, septa, greaseUse Teflon tubing; ensure proper maintenance of vacuum pumps.[2][11]
Triethylamine (TEA)102Common LC buffer additivePassivate the LC system with acetic acid; dedicate PEEK tubing for TEA use if frequent.[11]
Q3: How can I optimize my mass spectrometer settings for Deschloronorketamine?

Optimizing MS parameters is critical for maximizing signal intensity.[1] This involves tuning both the ion source and the MS/MS parameters. Deschloronorketamine, like other ketamine analogs, ionizes well in positive electrospray ionization (ESI) mode.[13][14]

Key Optimization Steps:

  • Infusion Analysis : Directly infuse a standard solution of Deschloronorketamine into the mass spectrometer to optimize source-dependent parameters like capillary voltage, gas flows (nebulizer, drying gas), and temperature.[10][15]

  • Precursor Ion Selection : The protonated molecule [M+H]⁺ is the primary precursor ion for Deschloronorketamine. For DCK (molecular formula C₁₃H₁₇NO), the monoisotopic mass is 203.1310 Da, so the precursor ion to target is m/z 204.1383.

  • Collision Energy (CE) Optimization : The CE determines the fragmentation efficiency of the precursor ion. This should be optimized to maximize the signal of the most stable and intense product ions.[16] While specific CE values are instrument-dependent, values for similar compounds like ketamine (27 eV) and norketamine (24-25 eV) can serve as a starting point.[17]

  • Product Ion Selection : The fragmentation of Deschloronorketamine involves characteristic losses. Based on studies of ketamine analogs and DCK itself, key product ions result from fragmentation of the cyclohexanone ring and loss of the amine group.[14][18][19]

Parameter Description Typical Value / Starting Point
Ionization ModeElectrospray Ionization (ESI)Positive
Precursor Ion [M+H]⁺Mass-to-charge ratio of the protonated molecule.m/z 204.1
Product Ion 1 (Quantifier)Most intense and stable fragment ion.m/z 175.1 (Loss of C₂H₅)
Product Ion 2 (Qualifier)Second most intense fragment ion.m/z 160.1 (Loss of C₃H₈)
Collision Energy (CE)Energy applied to induce fragmentation.Instrument dependent; optimize empirically (start around 20-30 eV).
Dwell TimeTime spent acquiring data for each transition.~50 ms, adjust based on peak width.

Note: The m/z values are nominal and should be confirmed on a high-resolution instrument. The optimal parameters will vary between different mass spectrometers.

The diagram below illustrates the proposed fragmentation pathway for Deschloronorketamine.

Parent Deschloronorketamine [M+H]⁺ m/z 204.1 Fragment1 Fragment Ion [M+H - C₂H₅]⁺ m/z 175.1 Parent->Fragment1 CID Fragment2 Fragment Ion [M+H - C₃H₈]⁺ m/z 160.1 Parent->Fragment2 CID Fragment3 Fragment Ion [M+H - C₂H₅ - NH₃]⁺ m/z 158.1 Fragment1->Fragment3 -NH₃

Caption: Proposed ESI-MS/MS fragmentation pathway for Deschloronorketamine.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific instrumentation and sample matrices.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is a rapid and effective method for removing the bulk of proteins from plasma samples.[20]

  • Aliquoting : Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard : Add the internal standard (e.g., Deschloronorketamine-d4) and briefly vortex.

  • Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the analyte.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for solvent exchange.[17]

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Injection : Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Method

This method is based on typical conditions for the analysis of ketamine and its analogs.[13][20][21]

  • LC System : A standard HPLC or UHPLC system.

  • Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water. The use of an acid modifier improves peak shape and ionization efficiency for basic compounds like DCK.[10]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 - 10 µL.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • MS System : A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Detection Mode : Multiple Reaction Monitoring (MRM) using the transitions identified during optimization.

References

Addressing solubility issues of Deschloronorketamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Deschloronorketamine (DCK) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Deschloronorketamine (hydrochloride) in common aqueous buffers?

A1: The solubility of Deschloronorketamine (hydrochloride) can vary based on the specific buffer and its pH. Available data indicates that it is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 at a concentration of 5 mg/mL.[1] A related compound, 4-fluoro Deschloronorketamine (hydrochloride), is sparingly soluble in PBS (pH 7.2) at a range of 1-10 mg/mL.[2]

Q2: I am observing precipitation when dissolving DCK in my aqueous buffer. What are the potential causes?

A2: Precipitation of DCK in aqueous buffers can be attributed to several factors:

  • pH of the buffer: The solubility of arylcyclohexylamines like DCK is often pH-dependent.

  • Buffer composition: Certain buffer components may interact with DCK, reducing its solubility. For instance, phosphate buffers can sometimes form insoluble precipitates with certain compounds.[3]

  • Temperature: Solubility can be influenced by temperature. Dissolving the compound at a slightly elevated temperature may help, but stability at that temperature must be considered.[4][5]

  • Concentration: The desired concentration might exceed the solubility limit of DCK in the chosen buffer system.

  • Purity of the compound: Impurities in the DCK sample could affect its solubility characteristics.

Q3: Which is a better choice for my experiment, PBS or Tris buffer?

A3: The choice between PBS and Tris buffer depends on the specific requirements of your experiment:

  • PBS (Phosphate-Buffered Saline): It is isotonic and non-toxic to cells, making it a good choice for many biological applications.[3][6] However, phosphate can interfere with certain enzymatic reactions and can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[3][6]

  • Tris Buffer: Tris buffers are less likely to precipitate with divalent cations.[3] However, the pH of Tris buffers is more sensitive to temperature changes.[3] For experiments involving phosphorylated proteins, Tris-buffered saline (TBS) is often recommended to avoid interference from the phosphate in PBS.[7]

Troubleshooting Guide

Issue: Poor Solubility or Precipitation of DCK in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve solubility issues with Deschloronorketamine.

Quantitative Data Summary: Solubility of DCK and a Related Analog

CompoundBufferpHSolubilityReference
Deschloronorketamine (hydrochloride)PBS7.25 mg/mL[1]
4-fluoro Deschloronorketamine (hydrochloride)PBS7.21-10 mg/mL (sparingly soluble)[2]

Experimental Protocols

Protocol 1: Standard Method for Preparing a DCK Stock Solution

This protocol describes a general procedure for preparing a stock solution of DCK hydrochloride in an aqueous buffer.

Materials:

  • Deschloronorketamine hydrochloride (crystalline solid)[1]

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of DCK hydrochloride powder.

  • Initial Dispensing: Add a small amount of the aqueous buffer to the vial containing the DCK powder.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Assisted Dissolution (Optional): If the compound does not fully dissolve, you can try one of the following methods:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Caution: Assess the stability of DCK at elevated temperatures before proceeding.

  • Final Volume Adjustment: Once the DCK is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization (if required): If the solution is for cell-based assays, filter-sterilize it using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Factors like temperature, light, and pH can affect the stability of drugs in solution.[4][5]

Visualizations

Experimental Workflow for DCK Solubilization

G start Start: Weigh DCK Powder add_buffer Add small volume of aqueous buffer start->add_buffer vortex Vortex vigorously add_buffer->vortex check_solubility Check for complete dissolution vortex->check_solubility dissolved Fully Dissolved check_solubility->dissolved Yes not_dissolved Not Fully Dissolved check_solubility->not_dissolved No adjust_volume Adjust to final volume with buffer dissolved->adjust_volume sonicate_warm Apply assisted dissolution (sonicate or gentle warm) not_dissolved->sonicate_warm sonicate_warm->vortex end End: Store stock solution adjust_volume->end

Caption: A workflow diagram illustrating the steps for dissolving Deschloronorketamine in an aqueous buffer.

Troubleshooting Logic for DCK Solubility Issues

G start Issue: DCK Precipitation check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_ph Is the buffer pH optimal? check_conc->check_ph No solution Solution Achieved lower_conc->solution adjust_ph Adjust buffer pH check_ph->adjust_ph No check_buffer Is the buffer type appropriate? check_ph->check_buffer Yes adjust_ph->solution change_buffer Try an alternative buffer (e.g., Tris-HCl) check_buffer->change_buffer No use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_buffer->use_cosolvent Consider change_buffer->solution use_cosolvent->solution

Caption: A decision tree for troubleshooting solubility problems with Deschloronorketamine.

References

Preventing contamination in Deschloronorketamine cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deschloronorketamine Cell-Based Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent contamination and other common issues in cell-based experiments involving Deschloronorketamine (DCK).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in my cell culture experiments?

The most common sources of contamination in cell culture fall into two main categories: chemical and biological.[1]

  • Biological Contaminants: These are the most frequent culprits and include bacteria, mycoplasma, yeast, fungi, and viruses. They can be introduced from various sources such as lab personnel, unfiltered air, non-sterile reagents and media, and contaminated equipment like incubators.[2] Cross-contamination from other cell lines is also a significant risk.[1][3]

  • Chemical Contaminants: These are nonliving substances that can adversely affect your cells.[1] Sources include impurities or endotoxins in media, sera, or water, as well as leachables like plasticizers from flasks and tubes.[4][5]

Q2: My cells look fine, but my results are inconsistent after DCK treatment. Could it be Mycoplasma contamination?

Yes, this is a classic sign of Mycoplasma contamination. Unlike bacteria or fungi, Mycoplasma does not typically cause visible turbidity or pH changes in the culture medium.[6] These small bacteria lack a cell wall and can pass through standard 0.22 µm filters.[7] They can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable and irreproducible experimental results.[8][9] Regular testing (e.g., every 1-2 months) using PCR-based kits or DNA staining is essential for detection.[6]

Q3: How can I ensure my Deschloronorketamine (DCK) stock solution is sterile and not the source of contamination?

Since DCK is a small molecule, the stock solution (typically prepared in a solvent like DMSO) cannot be autoclaved. The best practice is to sterilize it by filtration.

  • Prepare a concentrated stock solution of DCK in a suitable solvent (e.g., DMSO).

  • Use a sterile syringe fitted with a 0.1 µm or 0.22 µm pore-size filter (PVDF or PTFE membranes are often recommended for chemical compatibility) to filter the stock solution into a sterile, certified nuclease-free tube.[10][11] A 0.1 µm filter is recommended for removing mycoplasma.[7]

  • Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination of the entire stock from repeated use.[4]

  • Store the aliquots at -20°C. Deschloronorketamine hydrochloride is reported to be stable for ≥ 5 years when stored at this temperature.[12]

Q4: I observed precipitation in my culture medium after adding the DCK solution. What should I do?

Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5% and often recommended to be ≤0.1%.[13] High solvent concentrations can be toxic to cells and can also cause the compound to precipitate when diluted.

  • Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions in sterile PBS or culture medium before the final dilution into the cell culture plate.

  • Run a Solubility Test: Before your main experiment, test the solubility of DCK at your desired concentrations in the cell culture medium without cells. Incubate for the same duration as your experiment and check for precipitate formation.

Q5: My cells are dying after DCK treatment, but I'm unsure if it's due to contamination or the compound's cytotoxicity. How can I differentiate?

This is a critical troubleshooting step.

  • Run Parallel Controls: Always include a "vehicle control" (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the DCK) and a "no treatment" control. If cells in the vehicle control also die, it could indicate solvent toxicity or a contamination issue.

  • Microscopic Examination: Look for signs of microbial contamination. Bacteria will appear as small, shimmering dots moving between cells, often causing a rapid drop in pH (yellowing of the medium).[14] Fungi may appear as filamentous structures or budding yeast particles.[14]

  • Perform a Dose-Response Curve: Test a wide range of DCK concentrations. True cytotoxicity should be dose-dependent. If you see widespread, rapid cell death even at the lowest concentrations, it is more likely due to a contamination event.

  • Test for Endotoxins: Endotoxins, which are by-products of gram-negative bacteria, can be present in reagents and cause cell death without visible bacterial growth.[5] Use certified low-endotoxin reagents and test if necessary.

Troubleshooting Guides

Guide 1: Unexpected Cell Death or Poor Cell Health
Observed Problem Potential Cause Recommended Solution
Rapid pH change (medium turns yellow/cloudy overnight) Bacterial Contamination Discard the culture immediately to prevent spreading.[4] Decontaminate the incubator and biosafety cabinet thoroughly. Review your aseptic technique.
Filamentous growth or visible budding particles Fungal/Yeast Contamination Discard the culture. Fungal spores are airborne, so check and replace HEPA filters in your biosafety hood and clean the entire lab area.[14]
Cells look "unhealthy," grainy, or detach, but medium is clear 1. Mycoplasma Contamination 2. Chemical/Endotoxin Contamination 3. DCK Cytotoxicity 1. Quarantine the cell line and test for mycoplasma using a reliable method (e.g., PCR kit).[15] Discard if positive or treat with specific anti-mycoplasma antibiotics if the cell line is irreplaceable.[14]2. Use high-purity water and certified, cell-culture-grade reagents.[5] 3. Perform a detailed dose-response and time-course experiment to determine the cytotoxic profile of DCK for your specific cell line.[13]
High variability between replicate wells 1. Uneven Cell Seeding 2. Edge Effects 3. Incomplete DCK Dissolution 1. Ensure a homogenous single-cell suspension before plating by gently pipetting.[16] 2. Avoid using the outer wells of multi-well plates for experiments; fill them with sterile PBS or media to maintain humidity.[13][17] 3. Vortex the DCK stock solution before each dilution step to ensure it is fully dissolved.[13]
Guide 2: Preventing Contamination at the Source
Source Prevention Strategy
The Operator Always wear appropriate PPE (lab coat, gloves).[18] Wash hands before and after work. Tie back long hair.[19] Avoid talking, singing, or coughing over open cultures.[19]
Work Environment Work in a certified Class II Biosafety Cabinet (BSC).[18] Turn on the BSC at least 15 minutes before use.[19] Keep the workspace clean and uncluttered.[19] Disinfect surfaces with 70% ethanol before and after use.[20]
Reagents & Media Purchase media and sera from reputable suppliers and use certified contamination-free reagents. Sterile-filter all prepared solutions.[18][21] Aliquot reagents into smaller, working volumes to avoid contaminating the main stock.[4]
Incoming Cell Lines Quarantine all new cell lines from other labs or cell banks until they have been tested and confirmed to be free of mycoplasma and other contaminants.[8][15]

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of Deschloronorketamine (DCK) Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of DCK for use in cell-based assays.

  • Materials:

    • Deschloronorketamine (hydrochloride) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

    • Sterile syringe (e.g., 1 mL)

    • Sterile 0.22 µm syringe filter (e.g., PVDF membrane)

  • Procedure:

    • In a biosafety cabinet, weigh the desired amount of DCK powder and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Attach the sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the entire DCK stock solution into the syringe.

    • Carefully dispense the solution through the filter into a new sterile microcentrifuge tube. This is your sterile stock.

    • Aliquot the sterile stock into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: General Cell Viability Assay (MTT/XTT) Workflow
  • Objective: To assess the cytotoxic effect of DCK on a chosen cell line.

  • Materials:

    • Adherent or suspension cells in culture

    • 96-well flat-bottom tissue culture plates

    • Complete culture medium

    • Sterile DCK stock solution (from Protocol 1)

    • MTT or XTT reagent

    • Solubilization buffer (for MTT assay)

    • Plate reader

  • Procedure:

    • Cell Seeding: Trypsinize (if adherent) and count cells. Prepare a cell suspension and seed the cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

    • Compound Treatment: Prepare serial dilutions of DCK in complete culture medium from your sterile stock. Include "vehicle control" wells containing the highest concentration of DMSO and "no treatment" control wells with medium only.

    • Remove the old medium from the cells and add 100 µL of the DCK dilutions (or control solutions) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Viability Assessment:

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. If using XTT, follow the manufacturer's instructions.

      • For MTT, carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

    • Analysis: Calculate cell viability as a percentage relative to the "no treatment" control after subtracting the background absorbance. Plot the dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare & Count Cells seed_plate Seed 96-Well Plate prep_cells->seed_plate prep_dck Prepare DCK Serial Dilutions (Sterile Technique) add_dck Add DCK/Vehicle to Cells prep_dck->add_dck incubate Incubate (e.g., 48h) add_dck->incubate read_plate Read Absorbance checkpoint Contamination Check (Microscopy) incubate->checkpoint add_assay Add Viability Reagent (e.g., MTT) checkpoint->add_assay add_assay->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for a cell viability assay with contamination checkpoints.

Diagram 2: Troubleshooting Logic

G start Problem: Unexpected Cell Death or Poor Viability check_contamination Is contamination visible (cloudy, pH change, filaments)? start->check_contamination check_controls Are vehicle controls also showing toxicity? check_contamination->check_controls No sol_contamination Action: Discard Culture. Review Aseptic Technique. Decontaminate Equipment. check_contamination->sol_contamination Yes check_dose Is toxicity dose-dependent? check_controls->check_dose No sol_vehicle_toxic Problem: Solvent Toxicity or Chemical Contamination check_controls->sol_vehicle_toxic Yes sol_dose_dependent Conclusion: Likely True Compound Cytotoxicity check_dose->sol_dose_dependent Yes sol_not_dose_dependent Problem: Possible Assay Error or Acute Contamination Event check_dose->sol_not_dose_dependent No sol_no_contamination Proceed to next check sol_vehicle_ok Proceed to next check

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Diagram 3: NMDA Receptor Signaling Pathway

G dck Deschloronorketamine (Antagonist) glutamate Glutamate / Glycine (Agonists) receptor NMDA Receptor dck->receptor Blocks glutamate->receptor Binds & Activates ca_influx Ca2+ Influx receptor->ca_influx Opens Channel channel_block Mg2+ Block channel_block->receptor Blocks Channel depolarization Membrane Depolarization depolarization->channel_block Relieves downstream Downstream Signaling (e.g., CaMKII, CREB, NOS) ca_influx->downstream Triggers

Caption: Simplified signaling pathway of the NMDA receptor, the target of DCK.

References

Calibration curve challenges for Deschloronorketamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the development of calibration curves for the quantification of deschloronorketamine.

Troubleshooting Guides and FAQs

This section addresses common issues researchers may face during the quantitative analysis of deschloronorketamine.

1. Poor Linearity of the Calibration Curve

Question: My calibration curve for deschloronorketamine is not linear (r² < 0.99). What are the potential causes and how can I fix this?

Answer:

Poor linearity is a common issue that can arise from several factors throughout the analytical workflow. Here's a step-by-step troubleshooting guide:

  • Concentration Range: The selected concentration range might not be appropriate for the detector's response.

    • Solution: Narrow or shift the calibration range. Ensure the highest concentration point is not causing detector saturation.

  • Sample Preparation Inconsistency: Inconsistent extraction efficiency across the concentration range can lead to non-linearity.

    • Solution: Automate the sample preparation steps where possible. Ensure thorough vortexing and consistent evaporation and reconstitution steps. Re-evaluate the chosen sample preparation method (e.g., protein precipitation vs. solid-phase extraction).

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of deschloronorketamine, particularly at lower concentrations.[1][2][3]

    • Solution: Improve chromatographic separation to better resolve deschloronorketamine from interfering matrix components.[4] Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).[5] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6]

  • Internal Standard Issues: The internal standard may not be behaving similarly to the analyte.

    • Solution: Ensure the internal standard is added at a consistent concentration across all samples and standards. A deuterated analog of deschloronorketamine or a structurally similar compound that co-elutes is the ideal choice.[6]

2. High Variability in Quality Control (QC) Samples

Question: My QC samples show high variability (%CV > 15%) between runs. What could be the reason?

Answer:

High variability in QC samples points to a lack of method robustness. Potential sources of this variability include:

  • Inconsistent Sample Preparation: As with linearity issues, variability in extraction recovery is a primary suspect.

    • Solution: Review and standardize the sample preparation protocol. Ensure consistent timing for each step and precise volume transfers.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.

    • Solution: Perform a system suitability test before each run to ensure the instrument is performing optimally. Check for stable spray in the ion source and consistent peak areas for the internal standard.

  • Analyte Instability: Deschloronorketamine may be degrading in the processed samples.

    • Solution: Investigate the stability of deschloronorketamine in the final extract under the storage conditions used during the analytical run. It may be necessary to analyze samples immediately after preparation or store them at a lower temperature.

3. No or Low Signal for the Analyte

Question: I am not seeing a signal, or the signal is very low for my lowest calibration standard. What should I check?

Answer:

A lack of signal at the lower end of the calibration curve can be due to several factors:

  • Insufficient Sensitivity: The instrument may not be sensitive enough to detect the analyte at the desired concentration.

    • Solution: Optimize the mass spectrometer's source and compound-specific parameters (e.g., collision energy, declustering potential) for deschloronorketamine. Ensure the correct precursor and product ions are being monitored.

  • Poor Extraction Recovery: The analyte may be lost during the sample preparation process.

    • Solution: Evaluate the extraction recovery by comparing the peak area of an analyte spiked into the matrix before extraction to one spiked after extraction. If recovery is low, a different extraction method (e.g., liquid-liquid extraction with a different solvent system or a different SPE sorbent) may be necessary.

  • Significant Ion Suppression: Severe matrix effects can completely quench the analyte signal.[3]

    • Solution: Dilute the sample with the initial mobile phase to reduce the concentration of matrix components. Improve the chromatographic separation to move the analyte peak away from regions of high ion suppression.

4. Internal Standard Response is Inconsistent

Question: The peak area of my internal standard varies significantly across my analytical run. What does this indicate?

Answer:

Inconsistent internal standard response is a red flag that can compromise the accuracy of your results. The root cause should be investigated.[7]

  • Inconsistent Addition of Internal Standard: The most straightforward cause is inconsistent pipetting of the internal standard solution.

    • Solution: Ensure the pipette used for adding the internal standard is calibrated and used correctly.

  • Matrix Effects on the Internal Standard: The internal standard itself can be subject to ion suppression or enhancement.[7]

    • Solution: If the internal standard does not co-elute with the analyte, it may not effectively compensate for matrix effects. A stable isotope-labeled internal standard is the best option to ensure it experiences the same matrix effects as the analyte.[8]

  • Degradation of the Internal Standard: The internal standard may not be stable in the biological matrix or during sample processing.

    • Solution: Verify the stability of the internal standard under the same conditions as the analyte.

Data Presentation

The following tables summarize quantitative data from published methods for the analysis of deschloroketamine and its metabolite, deschloronorketamine.

Table 1: Quantitative Method Parameters for Deschloroketamine and Deschloronorketamine

AnalyteMatrixConcentration RangeAccuracy (%)Precision (%CV)
DeschloroketamineSerum0.5 - 860 ng/mL86 - 1123 (average intra-day)
DeschloronorketamineSerum0.5 - 860 ng/mL86 - 1123 (average intra-day)
DeschloroketamineBrain Tissue0.5 - 4700 ng/g80 - 1257 (average intra-day)
DeschloronorketamineBrain Tissue0.5 - 4700 ng/g80 - 1257 (average intra-day)

Data synthesized from Hájková et al. (2020)[3][9]

Experimental Protocols

This section provides a general methodology for the quantification of deschloronorketamine in a biological matrix, based on common practices for arylcyclohexylamines.[10]

1. Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

  • To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of an internal standard working solution (e.g., deschloronorketamine-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate deschloronorketamine from matrix interferences. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These need to be determined by infusing a standard solution of deschloronorketamine and its internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Visualizations

Diagram 1: General Workflow for Deschloronorketamine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Cal_Curve Calibration Curve Construction Integrate->Cal_Curve Quantify Quantification Cal_Curve->Quantify

Caption: A typical workflow for the quantification of deschloronorketamine in biological samples.

Diagram 2: Troubleshooting Poor Calibration Curve Linearity

G Start Poor Linearity (r² < 0.99) CheckRange Is the concentration range appropriate? Start->CheckRange AdjustRange Adjust concentration range CheckRange->AdjustRange No CheckPrep Is sample preparation consistent? CheckRange->CheckPrep Yes AdjustRange->CheckPrep OptimizePrep Optimize sample preparation protocol CheckPrep->OptimizePrep No CheckMatrix Are matrix effects significant? CheckPrep->CheckMatrix Yes OptimizePrep->CheckMatrix ImproveCleanup Improve sample cleanup (e.g., SPE) CheckMatrix->ImproveCleanup Yes CheckIS Is the internal standard appropriate? CheckMatrix->CheckIS No ImproveCleanup->CheckIS UseSIL Use a stable isotope-labeled IS CheckIS->UseSIL No GoodCurve Linear Calibration Curve CheckIS->GoodCurve Yes UseSIL->GoodCurve

Caption: A decision tree for troubleshooting non-linear calibration curves.

References

Technical Support Center: Enhancing the Stability of Deschloronorketamine for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Deschloronorketamine (DCK) for long-term studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the handling and storage of this arylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Deschloronorketamine?

A1: The stability of Deschloronorketamine, like other arylcyclohexylamines, can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1] It is crucial to control these parameters to ensure the integrity of the compound throughout a long-term study.

Q2: What are the recommended storage conditions for Deschloronorketamine?

A2: For long-term storage, Deschloronorketamine as a solid analytical reference standard should be stored at -20°C, where it can remain stable for at least five years.[1] Solutions of related compounds, such as 2-fluorodeschloroketamine in methanol, are also stable for several years at -20°C.[2][3]

Q3: How should I prepare Deschloronorketamine solutions for long-term experiments?

A3: When preparing DCK solutions, it is advisable to use high-purity solvents and maintain a controlled pH environment. For aqueous solutions, using a buffer system can help maintain a stable pH. Based on data from the related compound ketamine, solutions diluted in sterile water or 0.9% sodium chloride have shown good stability.[4][5]

Q4: Can Deschloronorketamine degrade in solution? What are the potential degradation pathways?

A4: Yes, DCK can degrade in solution, particularly under harsh conditions such as strong acidity, alkalinity, or in the presence of oxidizing agents. While specific degradation pathways for DCK are not extensively documented, hydrolysis and oxidation are common degradation routes for pharmaceuticals.[6][7] Forced degradation studies are typically performed to identify potential degradation products.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected or inconsistent analytical results over time. Degradation of DCK stock or working solutions.Prepare fresh solutions from a solid standard stored at -20°C. Verify the stability of the solution under your specific experimental conditions by performing a preliminary stability study.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants.[7][8]
Precipitation of the compound in aqueous solutions. Poor solubility at the experimental pH or temperature.Verify the solubility of DCK in your chosen buffer system. Adjusting the pH or using a co-solvent may be necessary. Cayman Chemical reports solubility of Deschloronorketamine hydrochloride in PBS (pH 7.2) to be 5 mg/mL.[1]
Loss of potency in stored samples. Inappropriate storage conditions (e.g., exposure to light, elevated temperature).Store all DCK-containing materials, both solid and in solution, protected from light and at recommended temperatures (-20°C for long-term, 2-8°C for short-term). Studies on ketamine have shown limited degradation even at elevated temperatures for up to 6 months, suggesting some degree of thermal stability.[9]

Stability Data Summary for Related Arylcyclohexylamines

While specific quantitative stability data for Deschloronorketamine is limited in published literature, the following tables summarize the stability of closely related compounds, Ketamine and 2-Fluorodeschloroketamine, which can provide valuable insights.

Table 1: Stability of Ketamine Solutions

Concentration & SolventStorage ConditionsDurationStability
10 mg/mL in Sterile WaterRoom Temperature, Light Exposure182 Days>90% of initial concentration remained.[4]
10 mg/mL in Water25°C in Polypropylene Syringes30 DaysNo loss of potency observed.[10]
10 mg/mL in PVC BagAmbient (25°C ± 2°C, 60% RH ± 5%)90 DaysWithin 95-105% of initial concentration.[11]
50 mg/mL70°F to 120°F (fluctuating)6 MonthsLimited degradation, >96.4% of labeled concentration.[9]
500 μg/L in Human Serum-20°C10 WeeksNo significant change in concentration.[12]

Table 2: Stability of 2-Fluorodeschloroketamine (2-FDCK) and Deschloronorketamine

CompoundMatrix/SolventStorage ConditionsDurationStability
2-FDCKMethanol (1 mg/mL)-20°C≥ 4 yearsStable.[2]
2-FDCKBlood-25°C1 MonthStable.[13]
2-FDCKWastewater (pH 2 and 7)Room Temperature15 DaysStable (90-110% recovery).[14]
DeschloronorketamineCrystalline Solid-20°C≥ 5 yearsStable.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Deschloronorketamine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Deschloronorketamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Evaporate the solvent from the stock solution to obtain a solid film.

    • Expose the solid to 80°C for 48 hours.

    • Reconstitute in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • The method should be capable of separating the parent Deschloronorketamine peak from any degradation product peaks.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.

Protocol 2: Long-Term Stability Testing of Deschloronorketamine Solution

This protocol is based on ICH Q1A(R2) guidelines for stability testing.[12]

1. Sample Preparation:

  • Prepare a solution of Deschloronorketamine at the desired concentration in the final formulation buffer or solvent.

  • Aliquot the solution into appropriate, sealed containers that are representative of the intended long-term storage.

2. Storage Conditions:

  • Place the samples in a stability chamber under the following long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH.

  • For accelerated stability testing, use the following conditions: 40°C ± 2°C / 75% RH ± 5% RH.

3. Testing Schedule:

  • Long-Term: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: Test the samples at 0, 3, and 6 months.

4. Analytical Tests:

  • At each time point, analyze the samples for the following:

    • Assay: Quantification of Deschloronorketamine concentration.

    • Purity: Detection and quantification of any degradation products.

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measurement of the solution's pH.

5. Data Analysis:

  • Plot the concentration of Deschloronorketamine as a function of time to determine the degradation rate and establish a shelf life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_result Outcome stock Prepare DCK Stock Solution (1 mg/mL) samples Aliquot into Test Vials stock->samples acid Acid Hydrolysis (0.1M HCl, 60°C) samples->acid base Base Hydrolysis (0.1M NaOH, 60°C) samples->base oxidation Oxidation (3% H2O2, RT) samples->oxidation thermal Thermal (80°C, solid) samples->thermal photo Photolytic (ICH Q1B) samples->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Pathways data->pathway method Develop Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study of Deschloronorketamine.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis DCK Deschloronorketamine hydrolyzed_product Potential Hydrolyzed Degradant DCK->hydrolyzed_product H+/OH- oxidized_product N-oxide or Hydroxylated Degradant DCK->oxidized_product [O] photo_product Photolytic Rearrangement Product DCK->photo_product hv

Caption: Plausible degradation pathways for Deschloronorketamine under stress conditions.

References

Validation & Comparative

Deschloronorketamine vs. Norketamine: A Comparative Analysis of NMDA Receptor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Deschloronorketamine and norketamine at the N-methyl-D-aspartate (NMDA) receptor. While direct quantitative data for Deschloronorketamine is limited, this guide leverages available data on its parent compound, Deschloroketamine (DCK), as a significant proxy. The information presented is compiled from preclinical research and is intended for an audience engaged in scientific research and drug development.

Executive Summary

Norketamine, the primary metabolite of ketamine, is a well-characterized non-competitive antagonist of the NMDA receptor. Emerging research on Deschloroketamine (DCK), a structural analog of ketamine, indicates a comparable, if not slightly higher, potency at the NMDA receptor, with its S-enantiomer demonstrating greater activity. Although direct binding affinity data for Deschloronorketamine is not yet available, the data from DCK provides valuable insight into its expected pharmacological profile.

Quantitative Comparison of NMDA Receptor Potency

The following table summarizes the available quantitative data for the inhibitory activity of Deschloroketamine and norketamine at the NMDA receptor. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of antagonist potency. Lower values indicate higher potency.

CompoundReceptor SubtypePotency MetricValue (µM)
(S)-Deschloroketamine hGluN1/hGluN2AIC500.83 ± 0.11
hGluN1/hGluN2BIC500.38 ± 0.05
(R)-Deschloroketamine hGluN1/hGluN2AIC501.80 ± 0.20
hGluN1/hGluN2BIC500.90 ± 0.10
(S)-Norketamine Rat Brain MembranesKi1.7
(R)-Norketamine Rat Brain MembranesKi13
Norketamine (racemic) NMDA ReceptorsKi0.97 ± 0.1
Rat BrainKi3.6

Experimental Protocols

The determination of NMDA receptor potency for these compounds typically involves radioligand binding assays. The most common method is the [3H]MK-801 binding assay, which measures the ability of a test compound to displace the radiolabeled NMDA receptor channel blocker [3H]MK-801 from its binding site.

[3H]MK-801 Radioligand Binding Assay

This in vitro assay provides a quantitative measure of the affinity of a compound for the PCP binding site within the NMDA receptor channel.

Materials:

  • Membrane Preparation: Rat brain cortical membranes or membranes from cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with hGluN1/hGluN2A or hGluN1/hGluN2B).

  • Radioligand: [3H]MK-801 (dizocilpine), a high-affinity NMDA receptor channel blocker.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4).

  • Co-agonists: Glutamate and glycine are required to open the NMDA receptor channel and allow [3H]MK-801 to bind.

  • Test Compounds: Deschloroketamine, norketamine, or other compounds of interest at varying concentrations.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound [3H]MK-801.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, [3H]MK-801, glutamate, glycine, and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a dose-response curve. From this curve, the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Norketamine Norketamine Norketamine->NMDA_Receptor Blocks Channel Deschloronorketamine Deschloronorketamine Deschloronorketamine->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade

Caption: Simplified signaling pathway of the NMDA receptor and its antagonism by norketamine and Deschloronorketamine.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., rat brain cortex) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]MK-801, Buffers, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Scintillation Counting to Quantify Radioactivity Washing->Scintillation_Counting Data_Processing Calculation of IC50 and Ki Values Scintillation_Counting->Data_Processing

Caption: General experimental workflow for a radioligand binding assay to determine NMDA receptor potency.

A Comparative Guide to the Cross-Validation of Analytical Methods for Deschloronorketamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Deschloronorketamine, a dissociative anesthetic and a metabolite of ketamine. The objective is to offer a detailed overview of various techniques, their experimental protocols, and performance data to aid in method selection and cross-validation efforts.

Understanding Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of comparing two or more distinct methods to ensure they produce comparable results. This is a critical step in analytical science, particularly in regulated environments, to guarantee the reliability and consistency of data, especially when methods are transferred between laboratories or when different techniques are used to analyze the same samples.

Comparative Analysis of Deschloronorketamine Detection Methods

The primary analytical techniques for the detection and quantification of Deschloronorketamine and its analogs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful tools, they possess distinct advantages and limitations.

ParameterLC-MS/MSGC-MS
Principle Separation based on liquid chromatography, followed by mass analysis of ionized molecules.Separation based on gas chromatography, followed by mass analysis of fragmented ions.
Sample Preparation Often simpler, may only require protein precipitation or dilution.Typically requires derivatization to increase volatility and thermal stability.
Sensitivity Generally higher, capable of detecting lower concentrations.Good sensitivity, but may be lower than LC-MS/MS for certain compounds.
Specificity High, especially with tandem mass spectrometry (MS/MS) which provides structural information.High, the fragmentation patterns are highly specific and reproducible.
Compound Amenability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Limited to volatile and thermally stable compounds, or those that can be made so through derivatization.
Matrix Effects More susceptible to ion suppression or enhancement from the sample matrix.Less prone to matrix effects compared to LC-MS/MS.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Throughput Can be higher due to simpler sample preparation and faster analysis times.Can be lower due to the need for derivatization and longer run times.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of Deschloronorketamine by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methodologies developed for the analysis of ketamine and its metabolites, which are structurally similar to Deschloronorketamine.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Deschloronorketamine and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the characterization of Deschloroketamine.[1][2]

1. Sample Preparation (e.g., seized powder)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Perform derivatization to improve volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

  • Column: A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode to acquire the mass spectrum of the analyte.

Performance Data Comparison

The following table summarizes typical performance characteristics for the detection of Deschloronorketamine and its analogs by LC-MS/MS and GC-MS.

Performance MetricLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Recovery 85 - 115%80 - 120%

Visualizing Method Cross-Validation and Comparison

To better illustrate the processes and relationships involved in the cross-validation of analytical methods for Deschloronorketamine detection, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., LC-MS/MS) cluster_methodB Method B (e.g., GC-MS) cluster_comparison Data Comparison and Evaluation SampleSelection Select Representative Samples SampleSplit Split Samples for Both Methods SampleSelection->SampleSplit AnalysisA Analysis by Method A SampleSplit->AnalysisA AnalysisB Analysis by Method B SampleSplit->AnalysisB DataA Generate Data Set A AnalysisA->DataA StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) DataA->StatisticalAnalysis DataB Generate Data Set B AnalysisB->DataB DataB->StatisticalAnalysis ResultComparison Compare Results Against Acceptance Criteria StatisticalAnalysis->ResultComparison Conclusion Conclusion on Method Comparability ResultComparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison LCMSMS LC-MS/MS High Sensitivity High Specificity High Throughput Less Sample Prep Susceptible to Matrix Effects Higher Cost GCMS GC-MS High Specificity Robust & Reproducible Less Matrix Effects Lower Cost Requires Derivatization Lower Throughput Deschloronorketamine Deschloronorketamine Detection Deschloronorketamine->LCMSMS Suitable for non-volatile compounds Deschloronorketamine->GCMS Requires derivatization

Caption: Comparison of LC-MS/MS and GC-MS for Deschloronorketamine detection.

References

Comparative Behavioral Effects of Deschloronorketamine and Ketamine in Rats: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the behavioral effects of Deschloronorketamine (DCK) and its parent compound, ketamine, in rat models. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of key experimental findings and methodologies.

Overview

Deschloronorketamine (DCK), a structural analog of ketamine, has emerged as a recreational drug with a longer reported duration of action.[1] Scientific investigation into its comparative behavioral pharmacology reveals both similarities and differences with ketamine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist with anesthetic, analgesic, and rapid-acting antidepressant properties.[1][2][3]

Quantitative Behavioral Comparison

The following tables summarize the key quantitative data from a comparative study of DCK and ketamine in Wistar rats.

Locomotor Activity

Subcutaneous administration of both DCK and ketamine resulted in stimulatory effects on locomotion.

Treatment (s.c.)Dose (mg/kg)Peak Effect on Locomotion (Time)Notable Observations
DCK 5, 10, 3030 minS-DCK enantiomer showed more pronounced stimulatory properties than the R-enantiomer.[1][4]
Ketamine 6, 1015 minKnown to increase locomotor activity.[5][6][7]
Prepulse Inhibition (PPI) of the Acoustic Startle Response

Both compounds robustly disrupted prepulse inhibition, a measure of sensorimotor gating. Deficits in PPI are considered a translational model for certain psychiatric disorders.[5]

Treatment (s.c.)Dose (mg/kg)Effect on PPINotable Observations
DCK 5, 10, 30Robust disruptionDisruptive effects on PPI outlasted the locomotor stimulant effects. The potency in disrupting PPI was comparable between the S- and R-enantiomers.[1][4]
Ketamine 6, 10Significant disruptionInduces PPI deficits in rats.[5]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Locomotor Activity Measurement

The open-field test is utilized to assess spontaneous locomotor activity.

  • Apparatus: A square arena (e.g., 45 x 45 x 45 cm) made of a non-reflective material, equipped with an automated activity monitoring system (e.g., infrared beams).

  • Procedure:

    • Rats are habituated to the testing room for at least 60 minutes prior to the experiment.

    • Following subcutaneous (s.c.) administration of the test compound (DCK or ketamine) or vehicle, each rat is placed individually into the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 120 minutes).[8]

    • The arena is cleaned thoroughly between trials to eliminate olfactory cues.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, reflecting the ability of a weaker prestimulus to inhibit the response to a subsequent strong stimulus.

  • Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response of the rat.

  • Procedure:

    • Rats are placed in the startle chamber and allowed a brief acclimation period with background white noise.

    • The session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • The startle amplitude is measured for each trial.

    • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = 100 - [(startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100].[5][8]

Signaling Pathways Implicated in Ketamine and Analog Effects

While direct research on DCK's impact on specific signaling pathways is emerging, studies on ketamine and its other analogs, such as 2-Fluorodeschloroketamine (2F-DCK), have implicated several key intracellular cascades in their reinforcing and potential antidepressant effects.[9][10][11] The diagram below illustrates a simplified representation of the Akt/mTOR/GSK-3β pathway, which is understood to be modulated by ketamine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Akt Akt Ketamine Ketamine / DCK Ketamine->NMDA_R Inhibition mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits BDNF BDNF Synthesis mTOR->BDNF Promotes Synaptogenesis Synaptogenesis & Antidepressant Effects GSK3b->Synaptogenesis Inhibition of GSK-3β promotes BDNF->Synaptogenesis Promotes

Caption: Simplified Akt/mTOR signaling pathway modulated by ketamine.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative behavioral study in rats.

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Wistar Rats) Drug_Admin Drug Administration (s.c.) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (DCK, Ketamine, Vehicle) Drug_Prep->Drug_Admin Open_Field Open Field Test (Locomotor Activity) Drug_Admin->Open_Field PPI_Test Prepulse Inhibition Test (Sensorimotor Gating) Drug_Admin->PPI_Test Data_Collection Automated Data Collection Open_Field->Data_Collection PPI_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Results & Comparison Stats->Results

Caption: Workflow for comparing DCK and ketamine behavioral effects.

Conclusion

The available data indicates that DCK exhibits a behavioral profile in rats that is largely similar to ketamine, including stimulatory effects on locomotion and robust disruption of prepulse inhibition.[1][4] Notably, the S-enantiomer of DCK appears to be more potent in its locomotor effects, and the disruption of sensorimotor gating by DCK may have a longer duration than its stimulant effects.[1][4] Pharmacokinetically, DCK demonstrates a slightly slower profile than ketamine, which aligns with reports of its longer-lasting effects in recreational use.[1][4] These findings provide a crucial foundation for further research into the therapeutic potential and abuse liability of this ketamine analog.

References

Correlating In Vitro Activity to In Vivo Effects of Deschloronorketamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological activity of deschloronorketamine, a primary metabolite of the dissociative anesthetic deschloroketamine (DCK). Due to a lack of direct in vitro studies on deschloronorketamine, this guide leverages data from its parent compound, DCK, and draws parallels from the well-established relationship between ketamine and its N-demethylated metabolite, norketamine. This approach allows for an inferred pharmacological profile of deschloronorketamine, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

Deschloronorketamine is an active metabolite of deschloroketamine, a ketamine analog. While direct in vitro pharmacological data for deschloronorketamine is scarce, its activity can be inferred by comparing the known pharmacology of DCK with the relationship observed between ketamine and its metabolite, norketamine. In vivo studies confirm that DCK is metabolized to deschloronorketamine and exhibits psychostimulant effects. This guide synthesizes available in vitro and in vivo data to provide a framework for understanding the potential pharmacological activity of deschloronorketamine and its contribution to the overall effects of DCK.

In Vitro Pharmacological Activity: A Comparative Analysis

Table 1: Comparative In Vitro Activity at the NMDA Receptor

CompoundReceptor SubtypeAssay TypeSpeciesPotency (IC50/Ki)Citation
Deschloroketamine (DCK) Not SpecifiedNot SpecifiedNot SpecifiedComparable to Ketamine[1]
(S)-Ketamine NMDARadioligand BindingRatKi = 0.3 µM
(R)-Ketamine NMDARadioligand BindingRatKi = 1.4 µM
(S)-Norketamine NMDARadioligand BindingRatKi = 1.7 µM
(R)-Norketamine NMDARadioligand BindingRatKi = 13 µM
Ketamine NMDAElectrophysiologyRatIC50 = 0.4 µM
Norketamine NMDAElectrophysiologyRatIC50 = 2.0 µM

Table 2: Comparative In Vitro Activity at the Dopamine Transporter (DAT)

CompoundTargetAssay TypeSpeciesPotency (Ki)Citation
(S)-Ketamine Dopamine Transporter (DAT)Radioligand BindingRat46.9 µM[2]
(R)-Ketamine Dopamine Transporter (DAT)Radioligand BindingRat390 µM[2]
Ketamine & Metabolites Dopamine Transporter (DAT)Radioligand BindingNot SpecifiedNo affinity up to 10 µM

Based on the comparative data for ketamine and norketamine, where N-demethylation leads to a 4- to 5-fold reduction in potency at the NMDA receptor, it is reasonable to hypothesize that deschloronorketamine will also be a less potent NMDA receptor antagonist than its parent compound, deschloroketamine. Regarding the dopamine transporter, the available data for ketamine and its metabolites suggest a low affinity. The locomotor-stimulating effects observed in vivo after DCK administration may, therefore, be mediated by downstream effects secondary to NMDA receptor antagonism rather than direct DAT inhibition.

In Vivo Pharmacological Activity and Pharmacokinetics

In vivo studies in rats have demonstrated that deschloroketamine administration leads to hyperlocomotion, indicating central nervous system stimulation. Pharmacokinetic analyses from these studies have confirmed the presence of deschloronorketamine in both serum and brain tissue, establishing it as a significant metabolite of DCK.

Table 3: In Vivo Effects and Pharmacokinetics of Deschloroketamine

Study TypeAnimal ModelKey FindingsCitation
Behavioral PharmacologyRatIncreased locomotor activity.[1]
PharmacokineticsRatDeschloroketamine is metabolized to deschloronorketamine, which is detected in serum and brain.

The presence of deschloronorketamine in the brain suggests that it crosses the blood-brain barrier and can contribute to the overall pharmacological effects observed after the administration of deschloroketamine.

Experimental Protocols

In Vitro NMDA Receptor Antagonism (Electrophysiology)
  • Cell Line: HEK293 cells stably expressing NMDA receptors.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure: Cells were voltage-clamped at a holding potential of -60 mV. NMDA receptor-mediated currents were evoked by the application of NMDA and glycine. The inhibitory effects of the test compounds (ketamine, norketamine) were determined by co-application with the agonists. The concentration-response curves were generated to calculate the IC50 values.

In Vitro Dopamine Transporter Binding Assay
  • Tissue Preparation: Rat striatal membranes.

  • Radioligand: [³H]WIN 35,428, a high-affinity ligand for the dopamine transporter.

  • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds (S-ketamine, R-ketamine). Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The amount of bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment (Locomotor Activity)
  • Animals: Male Wistar rats.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.

  • Procedure: Animals were habituated to the testing environment. Deschloroketamine or vehicle was administered, and the animals were immediately placed in the open-field arenas. Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a specified duration.

Visualizing the Path from In Vitro Data to In Vivo Effects

The following diagrams illustrate the conceptual framework for establishing an in vitro to in vivo correlation and the potential signaling pathways affected by deschloronorketamine.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Binding Affinity (Ki) Binding Affinity (Ki) IVIVC Model IVIVC Model Binding Affinity (Ki)->IVIVC Model Input Functional Activity (IC50/EC50) Functional Activity (IC50/EC50) Functional Activity (IC50/EC50)->IVIVC Model Input Pharmacokinetics (PK) Pharmacokinetics (PK) Pharmacokinetics (PK)->IVIVC Model Input Pharmacodynamics (PD) Pharmacodynamics (PD) Correlation Correlation Pharmacodynamics (PD)->Correlation Validation Predicted In Vivo Effects Predicted In Vivo Effects IVIVC Model->Predicted In Vivo Effects Prediction Predicted In Vivo Effects->Correlation Comparison

In Vitro to In Vivo Correlation (IVIVC) Workflow.

Signaling_Pathway Deschloronorketamine Deschloronorketamine NMDA Receptor NMDA Receptor Deschloronorketamine->NMDA Receptor Antagonism (Inferred) Glutamate Signaling Glutamate Signaling NMDA Receptor->Glutamate Signaling Inhibition Dopaminergic Neuron Dopaminergic Neuron Glutamate Signaling->Dopaminergic Neuron Modulation (Indirect) Dopamine Release Dopamine Release Dopaminergic Neuron->Dopamine Release Increased Locomotor Activity Locomotor Activity Dopamine Release->Locomotor Activity Stimulation

Inferred Signaling Pathway of Deschloronorketamine.

Conclusion and Future Directions

The pharmacological profile of deschloronorketamine, while not yet directly characterized through in vitro studies, can be reasonably inferred from the existing data on its parent compound, deschloroketamine, and the established structure-activity relationships of ketamine and its metabolites. The evidence suggests that deschloronorketamine is a centrally active metabolite that likely acts as an NMDA receptor antagonist, albeit with a lower potency than deschloroketamine. Its contribution to the in vivo psychostimulant effects of DCK is likely significant.

Future research should focus on obtaining direct in vitro pharmacological data for deschloronorketamine, including its binding affinities and functional activities at a broad range of CNS targets. Such data will be crucial for building a more accurate in vitro to in vivo correlation and for fully understanding the pharmacological and toxicological profile of deschloroketamine.

References

A Researcher's Guide to Validating Antibody Specificity in Deschloronorketamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. This guide provides a comparative framework for validating the specificity of antibodies used in Deschloronorketamine immunoassays, offering insights into experimental protocols, data interpretation, and alternative detection methods.

The rise of novel psychoactive substances (NPS), including synthetic cathinones and ketamine analogs like Deschloronorketamine, presents a significant challenge for toxicological screening. Immunoassays are a common first-line tool for the rapid detection of drugs of abuse due to their high throughput and relatively low cost. However, the specificity of the antibodies used in these assays is a critical factor that determines the reliability of the results. Cross-reactivity with structurally similar compounds can lead to false-positive results, necessitating confirmatory analysis by more specific methods such as mass spectrometry.

This guide outlines the essential steps for validating the specificity of antibodies for Deschloronorketamine immunoassays, presents a hypothetical cross-reactivity dataset for illustrative purposes, and compares the immunoassay method with established analytical techniques.

Principles of Immunoassay Specificity

Immunoassays for small molecules like Deschloronorketamine typically employ a competitive format. In this setup, the Deschloronorketamine in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Deschloronorketamine in the sample.

The specificity of the antibody is its ability to bind exclusively to the target analyte (Deschloronorketamine) without significantly binding to other structurally related or unrelated compounds that may be present in the sample.

Key Experimental Protocol: Competitive ELISA for Cross-Reactivity Testing

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. The following is a generalized protocol.

Materials
  • Microtiter plate pre-coated with an antibody specific for Deschloronorketamine

  • Deschloronorketamine standard solutions

  • Solutions of potential cross-reacting compounds (e.g., ketamine, norketamine, other ketamine analogs, and their metabolites)

  • Deschloronorketamine-enzyme conjugate

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_detection Signal Detection Start Start Add_Standards Add Standards or Test Compounds Start->Add_Standards 1. Add_Conjugate Add Deschloronorketamine- Enzyme Conjugate Add_Standards->Add_Conjugate 2. Incubate1 Incubate Add_Conjugate->Incubate1 3. Wash1 Wash Plate Incubate1->Wash1 4. Add_Substrate Add Substrate Wash1->Add_Substrate 5. Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 6. Add_Stop Add Stop Solution Incubate2->Add_Stop 7. Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate 8. End End Read_Plate->End

Caption: Competitive ELISA workflow for cross-reactivity testing.

Procedure
  • Add standard solutions of Deschloronorketamine or solutions of potential cross-reactants at various concentrations to the wells of the antibody-coated microplate.

  • Add the Deschloronorketamine-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well.

  • Incubate the plate to allow for color development.

  • Add the stop solution to halt the reaction.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis

The concentration of the cross-reacting compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Deschloronorketamine / IC50 of Cross-Reactant) x 100

Comparative Data: Antibody Specificity

While specific cross-reactivity data for a commercially available Deschloronorketamine immunoassay is not readily found in the public domain, the following table provides a hypothetical yet representative dataset based on typical antibody performance for similar assays, such as those for ketamine. This table is for illustrative purposes to guide researchers in their own validation studies.

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
Deschloronorketamine 100 100%
Norketamine5000< 2%
Ketamine1000< 10%
Dehydronorketamine10000< 1%
2-Fluoro-Deschloroketamine (2F-DCK)2000~5%
Phencyclidine (PCP)10000< 1%
Methoxetamine (MXE)8000< 1.25%
Amphetamine10000Not Detected
Methamphetamine10000Not Detected
Morphine10000Not Detected
Cocaine10000Not Detected
Benzodiazepines (Diazepam)10000Not Detected

Note: This is a hypothetical table. Actual cross-reactivity will vary depending on the specific antibody used. It is crucial to obtain the product insert from the manufacturer or perform an in-house validation to determine the precise cross-reactivity profile.

Comparison with Alternative Methods

While immunoassays are excellent screening tools, confirmatory analysis using more specific methods is essential for definitive identification and quantification. The two primary alternative methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureImmunoassayGC-MSLC-MS/MS
Principle Antibody-antigen bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Specificity Moderate to High (dependent on antibody)HighVery High
Sensitivity HighHighVery High
Throughput HighLow to MediumMedium
Cost per Sample LowMedium to HighHigh
Sample Prep MinimalOften requires derivatizationCan be complex, but often direct injection is possible
Confirmation NoYesYes
Quantification Semi-quantitative to QuantitativeQuantitativeQuantitative

Logical Relationship of Analytical Methods

Analytical_Methods cluster_screening Screening Phase cluster_confirmation Confirmatory Phase Immunoassay Immunoassay Presumptive_Positive Presumptive Positive Sample Immunoassay->Presumptive_Positive GCMS GC-MS Confirmed_Positive Confirmed Positive Result GCMS->Confirmed_Positive LCMSMS LC-MS/MS LCMSMS->Confirmed_Positive Presumptive_Positive->GCMS Confirmation Presumptive_Positive->LCMSMS Confirmation

Caption: Workflow from screening to confirmation.

Conclusion

Validating the specificity of antibodies for Deschloronorketamine immunoassays is a critical step in ensuring the accuracy and reliability of screening results. Researchers must be aware of the potential for cross-reactivity with other structurally related compounds and should perform thorough validation studies. While immunoassays serve as a valuable and high-throughput screening tool, confirmation of presumptive positive results using highly specific methods like GC-MS or LC-MS/MS is imperative for definitive toxicological analysis. This comprehensive approach, combining rapid screening with robust confirmation, is essential for advancing research and ensuring patient safety in the evolving landscape of novel psychoactive substances.

A Head-to-Head Comparison of the Metabolism of Deschloroketamine and 2-Fluorodeschloroketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolism of two ketamine analogs: Deschloroketamine (DCK) and 2-Fluorodeschloroketamine (2-FDCK). Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and toxicological risks. This comparison synthesizes available experimental data to illuminate the key differences and similarities in their biotransformation.

Executive Summary

Deschloroketamine (DCK), also known as 2'-Oxo-PCM, and 2-Fluorodeschloroketamine (2-FDCK) are both arylcyclohexylamine compounds that undergo extensive metabolism primarily in the liver. The major metabolic pathways for both substances involve N-dealkylation and hydroxylation of the cyclohexanone ring.

The primary metabolite of DCK is Deschloronorketamine (DCNK), formed through N-dealkylation.[1] Similarly, 2-FDCK is metabolized to nor-2-FDCK via the same pathway.[2] Subsequent hydroxylation of these initial metabolites leads to a variety of hydroxylated derivatives. While direct comparative quantitative studies are limited, available data suggests differences in the rate and extent of metabolism, likely influenced by the presence of the fluorine atom in 2-FDCK.

Data Presentation

Table 1: Key Metabolic Reactions and Primary Metabolites
FeatureDeschloroketamine (DCK)2-Fluorodeschloroketamine (2-FDCK)
Parent Compound 2-Phenyl-2-(methylamino)cyclohexanone[3]2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one[2]
Primary Metabolic Pathway N-dealkylation, Hydroxylation[4]N-demethylation, Hydroxylation, Dehydrogenation[2]
Primary Phase I Metabolite Deschloronorketamine (DCNK)[1]nor-2-FDCK[2]
Other Notable Metabolites trans-dihydrodeschloroketamine, cis- and trans-dihydronordeschloroketamine[5]dehydro-nor-2-FDCK, hydroxy-nor-2-FDCK[2]
Key Enzymes Involved Cytochrome P450 (CYP) enzymes (specific isozymes not fully elucidated for DCK)CYP2B6, CYP3A4, CYP2A6[2]
Table 2: Quantitative Analysis of Metabolites in Biological Samples (Rat Model for DCK)
CompoundMatrixConcentration RangeReference
Deschloroketamine (DCK)Rat Serum0.5 - 860 ng/mL[5]
Deschloronorketamine (DCNK)Rat Serum0.5 - 860 ng/mL[5]
Dihydro-derivativesRat Serum< 10 ng/mL[5]
Deschloroketamine (DCK)Rat Brain0.5 - 4700 ng/g[5]
Deschloronorketamine (DCNK)Rat Brain0.5 - 4700 ng/g[5]
Dihydro-derivativesRat Brain0.5 - 70 ng/g[5]

Metabolic Pathways

The metabolic pathways of DCK and 2-FDCK share a common initial step of N-dealkylation, followed by further modifications.

Deschloroketamine (DCK) Metabolic Pathway

The metabolism of DCK is initiated by the removal of the methyl group from the amine, yielding Deschloronorketamine (DCNK). This is followed by hydroxylation at various positions on the cyclohexanone ring, leading to the formation of dihydroxy- and nordihydroxy- metabolites.

DCK_Metabolism DCK Deschloroketamine (DCK) DCNK Deschloronorketamine (DCNK) DCK->DCNK N-dealkylation Hydroxylated_Metabolites Hydroxylated Metabolites (cis/trans-dihydronordeschloroketamine, trans-dihydrodeschloroketamine) DCNK->Hydroxylated_Metabolites Hydroxylation

Metabolic pathway of Deschloroketamine (DCK).
2-Fluorodeschloroketamine (2-FDCK) Metabolic Pathway

Similar to DCK, the metabolism of 2-FDCK begins with N-demethylation to form nor-2-FDCK. This primary metabolite can then undergo either dehydrogenation to form dehydro-nor-2-FDCK or hydroxylation to produce hydroxy-nor-2-FDCK.[2]

FDCK_Metabolism FDCK 2-FDCK nor_FDCK nor-2-FDCK FDCK->nor_FDCK N-demethylation (CYP2B6, CYP3A4) dehydro_nor_FDCK dehydro-nor-2-FDCK nor_FDCK->dehydro_nor_FDCK Dehydrogenation (CYP2B6) hydroxy_nor_FDCK hydroxy-nor-2-FDCK nor_FDCK->hydroxy_nor_FDCK Hydroxylation (CYP2A6, CYP2B6)

Metabolic pathway of 2-Fluorodeschloroketamine (2-FDCK).

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

A generalized protocol for assessing metabolic stability using HLMs is as follows. This procedure is foundational for determining the rate of metabolism and identifying the metabolites of novel compounds.

1. Preparation of Incubation Mixture:

  • A reaction mixture is prepared containing pooled human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • The test compound (DCK or 2-FDCK) is added to the microsome suspension at a specific concentration (e.g., 1-10 µM).

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

2. Initiation of Metabolic Reaction:

  • The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a necessary cofactor for CYP450 enzyme activity.

3. Incubation and Sampling:

  • The reaction mixture is incubated at 37°C with gentle agitation.

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

4. Termination of Reaction:

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.

5. Sample Processing and Analysis:

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

  • Analysis is typically performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

HLM_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis HLM Human Liver Microsomes Incubation Incubation at 37°C HLM->Incubation Buffer Phosphate Buffer Buffer->Incubation Compound Test Compound Compound->Incubation NADPH Add NADPH (Initiate Reaction) Incubation->NADPH Quench Quench Reaction (Cold Solvent) NADPH->Quench Time Points Centrifuge Centrifugation Quench->Centrifuge LCMS LC-HRMS Analysis Centrifuge->LCMS

Experimental workflow for in vitro metabolism assay.
LC-HRMS Analysis of Metabolites in Urine

The following outlines a typical workflow for the identification and quantification of drug metabolites in urine samples.

1. Sample Preparation:

  • Urine samples are typically subjected to an extraction procedure to remove interfering matrix components and concentrate the analytes of interest. Solid-phase extraction (SPE) is a common technique.

  • For conjugated metabolites (e.g., glucuronides), an enzymatic hydrolysis step (using β-glucuronidase) may be included prior to extraction to cleave the conjugate and release the parent metabolite.

  • The extracted and concentrated sample is then reconstituted in a solvent compatible with the LC-MS system.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • The compounds are separated based on their physicochemical properties as they pass through a chromatographic column. A gradient elution program, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the parent drug and its various metabolites.

3. Mass Spectrometric Detection:

  • The eluent from the chromatography column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing high-resolution and accurate mass data.

  • Tandem mass spectrometry (MS/MS) is employed to fragment the ions, generating characteristic fragmentation patterns that are used for structural elucidation and confirmation of the identity of the metabolites.

4. Data Analysis:

  • The acquired data is processed using specialized software to identify potential metabolites by comparing the m/z values and fragmentation patterns with those of the parent drug and predicted metabolic transformations.

  • Quantification is achieved by comparing the peak areas of the analytes to those of their corresponding stable isotope-labeled internal standards.

LCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_separation 2. Separation cluster_detection 3. Detection & Analysis Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE LC Liquid Chromatography SPE->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Data Data Analysis HRMS->Data

Workflow for LC-HRMS analysis of metabolites.

Conclusion

The metabolism of Deschloroketamine and 2-Fluorodeschloroketamine follows similar initial pathways of N-dealkylation, leading to the formation of their respective norketamine metabolites. However, the subsequent metabolic steps and the specific enzymes involved show some divergence. The presence of the fluorine atom in 2-FDCK influences its interaction with metabolic enzymes, potentially leading to a different metabolic profile compared to DCK. Further direct comparative studies, particularly in human-derived in vitro systems and in vivo human studies, are necessary to fully elucidate the quantitative differences in their metabolism and to better predict their clinical and toxicological profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative metabolic investigations.

References

A Comparative Guide to the Synthesis of Deschloronorketamine: Evaluating a Common Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Deschloronorketamine, an arylcyclohexylamine and analog of ketamine, has garnered interest within the research community. While a comprehensive, side-by-side comparison of various published synthesis methods with extensive reproducibility data remains limited in the scientific literature, this guide provides an in-depth look at a prevalent synthetic route, drawing parallels with the synthesis of structurally related compounds to offer a comparative perspective on its performance. The data presented here is compiled from published reports on the synthesis of Deschloronorketamine and its close analogs.

Comparison of Synthetic Performance

The synthesis of Deschloronorketamine and its analogs is typically a multi-step process. The table below summarizes key performance indicators for a common synthetic pathway, alongside data for the synthesis of a closely related analog, 2-Fluorodeschloroketamine, to provide a comparative context.

ParameterDeschloronorketamine2-Fluorodeschloroketamine (Analog)Reference
Overall Yield 74% (for the final amination step)Not explicitly reported for the full sequence[1]
Starting Materials 2-Phenylcyclohexanone, Methylamine2-Fluorobenzonitrile, Cyclopentylmagnesium bromide[2]
Key Intermediates α-Hydroxy-N-methylimineα-Bromo ketone, α-Hydroxy imine[2]
Reaction Steps Typically 3-4 steps4 steps[2]
Purity High (characterized by NMR and HRMS)High (characterized for analytical use)[1]
Reproducibility Data not extensively published, but inherent variability in multi-step organic synthesis is expected.Not explicitly reported, but likely subject to similar variability.

Experimental Protocols

The following protocols are representative of the synthesis of Deschloronorketamine and its analogs, based on published methodologies.

Method 1: Synthesis of Deschloronorketamine via α-Amination of 2-Phenylcyclohexanone

This method, for which quantitative data is available, involves the direct amination of a ketone precursor.

Experimental Protocol:

  • Preparation of the reaction mixture: In a suitable reaction vessel, 2-phenylcyclohexan-1-one is dissolved in an appropriate solvent.

  • Amination: Methylamine is introduced to the reaction mixture. The reaction is stirred under controlled temperature and pressure.

  • Work-up and purification: Following the completion of the reaction, the mixture undergoes an aqueous work-up. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield 2-phenyl-2-(methylamino)cyclohexan-1-one (Deschloronorketamine). A reported yield for this final amination step is 74%[1].

Method 2: A General Route for Arylcyclohexylamine Synthesis (Adapted from 2-Fluorodeschloroketamine Synthesis)

This multi-step approach is a common strategy for producing various ketamine analogs and is likely applicable to Deschloronorketamine, starting from different precursors.

Experimental Protocol:

  • Grignard Reaction: An appropriate aryl nitrile (e.g., benzonitrile) is reacted with a cycloalkyl magnesium bromide (e.g., cyclopentylmagnesium bromide) to form the corresponding aryl-cycloalkyl ketone.

  • α-Bromination: The resulting ketone is brominated at the alpha position to the carbonyl group.

  • Imination: The α-bromo ketone is then reacted with methylamine to form an α-hydroxy imine intermediate.

  • Thermal Rearrangement: The α-hydroxy imine undergoes a thermal rearrangement, often at high temperatures in a high-boiling solvent, to yield the final arylcyclohexylamine product[2].

Signaling Pathways and Experimental Workflows

The synthesis of Deschloronorketamine is a chemical transformation and does not involve biological signaling pathways. The experimental workflow, however, can be visualized to illustrate the sequence of operations.

G cluster_synthesis Deschloronorketamine Synthesis Workflow start Starting Materials (e.g., 2-Phenylcyclohexanone, Methylamine) reaction Chemical Reaction (Amination) start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Deschloronorketamine) purification->product analysis Characterization (NMR, HRMS) product->analysis

Caption: A generalized workflow for the synthesis and purification of Deschloronorketamine.

Reproducibility and Concluding Remarks

The reproducibility of multi-step organic syntheses can be influenced by several factors, including the purity of reagents and solvents, precise control of reaction conditions (temperature, pressure, reaction time), and the efficiency of purification techniques. While the 74% yield reported for the final step of Deschloronorketamine synthesis is promising, batch-to-batch variations are common in synthetic chemistry[1].

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final compound. The methods outlined in this guide represent common and feasible approaches to the synthesis of Deschloronorketamine, providing a foundation for further process development and optimization. The provided data, while not from a direct comparative study, offers valuable benchmarks for evaluating the efficiency of these synthetic pathways.

References

Comparative analysis of Deschloronorketamine binding affinity to other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Deschloronorketamine (DCNK) to various neurochemical receptors. As a metabolite of the novel psychoactive substance deschloroketamine (DCK), understanding DCNK's interaction with key central nervous system targets is crucial for predicting its pharmacological profile and potential therapeutic or adverse effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive overview for the scientific community.

Quantitative Binding Affinity Data

The following table summarizes the available binding affinity data (Ki/Kd) for Deschloronorketamine (DCNK), its parent compound Deschloroketamine (DCK), the related ketamine metabolite Norketamine, and Ketamine for comparison. All values are presented in micromolar (µM), unless otherwise noted, with lower values indicating a higher binding affinity.

CompoundNMDA Receptorµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Dopamine D2 ReceptorSerotonin 5-HT2A Receptor
S-Deschloronorketamine (S-DCNK) 3.6 (Kd)[1]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Deschloroketamine (DCK) 0.066[2]Data Not AvailableData Not AvailableData Not Available0.379 (Transporter)[2]Data Not Available
S-Norketamine 1.7[3]Data Not AvailableData Not AvailableData Not Available>10[4]Data Not Available
R-Norketamine 13[3]Data Not AvailableData Not AvailableData Not Available>10[4]Data Not Available
Ketamine (Racemic) ~0.5[5][6]>10[5]Data Not AvailableData Not Available~0.5[7]15[7]
S-Ketamine ~0.3[3]11[8]24[8]Data Not Available>10[4]Data Not Available
R-Ketamine ~1.4[3]28[8]100[8]Data Not Available>10[4]Data Not Available

Note: The available data for Deschloronorketamine's binding affinity to receptors other than the NMDA receptor is limited. The data for related compounds are provided for comparative context.

Experimental Protocols

The determination of binding affinities for novel compounds like Deschloronorketamine typically involves in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which is a standard method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Deschloronorketamine for a specific receptor (e.g., NMDA, mu-opioid, dopamine D2, serotonin 5-HT2A).

Materials:

  • Receptor Source: Homogenized brain tissue from a suitable animal model (e.g., rat cortex for NMDA and 5-HT2A receptors, striatum for dopamine D2 receptors) or cell lines expressing the specific human receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor, [3H]DAMGO for the mu-opioid receptor, [3H]spiperone for the dopamine D2 receptor, [3H]ketanserin for the 5-HT2A receptor).

  • Test Compound: Deschloronorketamine hydrochloride of high purity.

  • Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity on the filters.

Procedure:

  • Membrane Preparation: The receptor source (brain tissue or cells) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The resulting pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Deschloronorketamine).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Tissue) Homogenization Homogenization in Buffer Receptor_Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Resuspension Centrifugation->Membrane_Pellet Assay_Plate 96-Well Plate Membrane_Pellet->Assay_Plate Add_Components Add: - Receptor Membranes - Radioligand - Deschloronorketamine Assay_Plate->Add_Components Incubation Incubation (Equilibrium) Add_Components->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: NMDA Receptor

G cluster_downstream Downstream Signaling Glutamate Glutamate & Glycine/D-serine NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP DCNK Deschloronorketamine DCNK->NMDA_R

Caption: Simplified NMDA receptor signaling pathway.

Signaling Pathway: Mu-Opioid Receptor

G cluster_effects Downstream Effects Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition K_Channel K⁺ Channel Activation G_Protein->K_Channel Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Inhibition ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Inhibition

Caption: Mu-opioid receptor signaling pathway.

Signaling Pathway: Dopamine D2 Receptor

G cluster_effects Downstream Effects Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_Protein Gi/o Protein D2R->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition K_Channel K⁺ Channel Activation G_Protein->K_Channel Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Inhibition ↓ PKA Activity cAMP_Decrease->PKA_Inhibition

Caption: Dopamine D2 receptor signaling pathway.

Signaling Pathway: Serotonin 5-HT2A Receptor

G cluster_effects Downstream Effects Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R G_Protein Gq/11 Protein HT2A_R->G_Protein PLC_Activation Phospholipase C Activation G_Protein->PLC_Activation PIP2_Hydrolysis PIP₂ Hydrolysis PLC_Activation->PIP2_Hydrolysis IP3 IP₃ PIP2_Hydrolysis->IP3 DAG DAG PIP2_Hydrolysis->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Serotonin 5-HT2A receptor signaling pathway.

References

Independent Verification of Antidepressant-Like Effects: A Comparative Analysis of Ketamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the preclinical antidepressant-like efficacy of ketamine and its primary metabolites, norketamine and dehydronorketamine, is presented for researchers, scientists, and drug development professionals. To date, a comprehensive independent verification of the antidepressant-like effects of deschloronorketamine in peer-reviewed literature is not available. Therefore, this guide focuses on the existing experimental data for closely related and well-studied analogs.

The rapid-acting antidepressant effects of ketamine have revolutionized the field of psychiatry. This has spurred significant interest in its metabolites as potentially safer or more effective alternatives. This guide provides a detailed comparison of the preclinical antidepressant-like profiles of ketamine, norketamine, and dehydronorketamine, focusing on their efficacy in the forced swim test and their affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target in the mechanism of action of rapid-acting antidepressants.

Comparative Efficacy in the Forced Swim Test

The forced swim test (FST) is a widely utilized preclinical behavioral assay to screen for potential antidepressant drugs.[1][2][3][4] The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[2][3]

The following table summarizes the comparative efficacy of ketamine, norketamine, and dehydronorketamine in the mouse forced swim test, based on data from a key independent verification study.

CompoundMinimum Effective Dose (MED) (mg/kg, i.p.)Effect on Immobility Time at MED
Ketamine 10Significant Reduction[5]
Norketamine 50Significant Reduction[5]
Dehydronorketamine Up to 50No Effect[5]

NMDA Receptor Binding Affinity

The primary mechanism of action for ketamine's antidepressant effects is believed to be the blockade of the NMDA receptor.[6][7][8] The binding affinity of a compound for the NMDA receptor is a crucial indicator of its potential to exert similar antidepressant-like effects.

The following table presents the binding affinities (Ki values) of ketamine, norketamine, and dehydronorketamine for the NMDA receptor. A lower Ki value indicates a higher binding affinity.

CompoundNMDA Receptor Binding Affinity (Ki, μM)
Ketamine 0.119 ± 0.01[5]
Norketamine 0.97 ± 0.1[5]
Dehydronorketamine 3.21 ± 0.3[5]

Experimental Protocols

Forced Swim Test (Mouse)

This protocol is based on the methodology described in relevant preclinical studies.[4][9]

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Apparatus:

  • Transparent glass or Plexiglas cylinders (20 cm diameter, 40 cm height).

  • Water maintained at 23-25°C.

  • Video recording system for behavioral scoring.

Procedure:

  • Mice are individually placed into the cylinders filled with water to a depth of 15 cm.

  • The total duration of the test is 6 minutes.

  • Behavior is recorded for the entire duration.

  • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • The duration of immobility is scored during the last 4 minutes of the 6-minute test.

  • Test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

NMDA Receptor Binding Assay ([3H]MK-801)

This protocol is a generalized representation based on standard receptor binding assay methodologies.

Objective: To determine the binding affinity of test compounds for the NMDA receptor by measuring the displacement of a radiolabeled ligand ([3H]MK-801).

Materials:

  • Rat brain cortical membranes.

  • [3H]MK-801 (radioligand).

  • Test compounds (ketamine, norketamine, dehydronorketamine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Rat brain cortical membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.

  • The IC50 values are then converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The antidepressant effects of ketamine and its active metabolites are initiated by the blockade of the NMDA receptor, which leads to a cascade of downstream signaling events.

cluster_0 Experimental Workflow: Forced Swim Test A Acclimatization B Drug Administration (i.p.) A->B C Forced Swim Test (6 min) B->C D Behavioral Scoring (Immobility Time) C->D cluster_1 Signaling Pathway of Ketamine's Antidepressant Action Ket Ketamine / Norketamine NMDA NMDA Receptor (on GABA Interneuron) Ket->NMDA Blockade GABA GABAergic Interneuron NMDA->GABA Inhibition Glutamate Glutamatergic Neuron GABA->Glutamate Inhibition Glu_release ↑ Glutamate Release Glutamate->Glu_release AMPA AMPA Receptor Glu_release->AMPA Activation BDNF_mTOR ↑ BDNF / mTOR Signaling AMPA->BDNF_mTOR Synaptogenesis ↑ Synaptogenesis BDNF_mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

References

Benchmarking Deschloronorketamine Hydrochloride Purity Against Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of Deschloronorketamine hydrochloride against certified reference materials (CRMs). Ensuring the purity of analytical standards is paramount for accurate and reproducible scientific research. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Quantitative Data Summary

While a dedicated Certified Reference Material (CRM) for this compound is not widely available, CRMs for structurally similar compounds, such as Deschloroketamine hydrochloride, provide a reliable benchmark for purity assessment. Commercially available this compound is often sold as an analytical reference standard with a stated purity of ≥98%[1].

The following table summarizes the expected purity levels and analytical methods for this compound and a comparable CRM.

Compound Stated/Certified Purity Analytical Method(s) for Purity Determination Potential Impurities
This compound (Analytical Standard) ≥98%[1]HPLC-UV, GC-MS, qNMRStarting materials, reaction by-products, residual solvents
Deschloroketamine hydrochloride (CRM) Certified value (typically >99.5%) with uncertainty stated on the Certificate of Analysis[2][3]HPLC-UV, GC-MS, qNMR (as per ISO 17034 and ISO/IEC 17025)Characterized and quantified on the Certificate of Analysis

Experimental Protocols

Accurate purity determination relies on validated analytical methods. The following protocols are provided as a guide for researchers to establish in-house methods for the qualification of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of this compound and the separation of potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard and the CRM of a related compound (e.g., Deschloroketamine HCl) in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method). For a more accurate assessment, a certified reference standard of a closely related compound can be used for external calibration, assuming a similar response factor.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the analyte and impurities.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). The relative abundance of impurities can be estimated by comparing their peak areas to the main analyte peak.

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and the weighed masses of both the analyte and the internal standard.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Benchmarking Sample Deschloronorketamine HCl Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution CRM Certified Reference Material (e.g., Deschloroketamine HCl) CRM->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity_HPLC Purity (%) by Area Normalization HPLC->Purity_HPLC Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile Absolute_Purity Absolute Purity (%) qNMR->Absolute_Purity Comparison Comparison with CRM Specifications Purity_HPLC->Comparison Impurity_Profile->Comparison Absolute_Purity->Comparison

Caption: Workflow for purity benchmarking of Deschloronorketamine HCl.

Signaling Pathway (Illustrative Example)

While Deschloronorketamine's primary mechanism of action is understood to be an NMDA receptor antagonist, similar to ketamine, a detailed signaling pathway diagram is provided below for illustrative purposes of complex biological interactions.

DCNK Deschloronorketamine hydrochloride NMDAR NMDA Receptor DCNK->NMDAR Antagonism Ca_channel Ion Channel (Ca2+) NMDAR->Ca_channel Blocks Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Synaptic_plasticity Alteration of Synaptic Plasticity Downstream->Synaptic_plasticity

Caption: NMDA receptor antagonism by Deschloronorketamine HCl.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Deschloronorketamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Deschloronorketamine hydrochloride, a research chemical that is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to these protocols is critical for protecting personnel and the environment.

Hazardous Waste Disposal Guidelines

This compound must be treated as hazardous waste. It should never be disposed of via evaporation, down the sink, or in regular trash.[2] All chemical waste must be managed in accordance with federal, state, and institutional regulations.

Key Disposal Principles:

  • Collection: Utilize sturdy, leak-proof, and chemically compatible containers for waste collection.[2][3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), its concentration, and the date of accumulation.[2][4]

  • Storage: Waste containers should be kept sealed except when adding waste and stored in a designated, secure area away from incompatible materials.[2][5] Liquid waste requires secondary containment to prevent spills.[2][5]

  • Professional Removal: Disposal must be handled by a licensed hazardous waste contractor or the institution's Environmental Health and Safety (EHS) department.[5]

The following table summarizes the general requirements for hazardous waste disposal in a laboratory setting.

RequirementSpecification
Waste Container Type Sturdy, leak-proof, and chemically resistant.[2]
Container Labeling Must include: "Hazardous Waste," full chemical name, percentage of each chemical, and the date the container was filled.[2][4]
Storage Location At or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][5]
Storage Conditions Containers must be sealed, stored in secondary containment for liquids, and segregated from incompatible chemicals.[2][5]
Maximum Accumulation Laboratories are generally limited to accumulating no more than 25 gallons of chemical waste at a time.[3]
Empty Container Disposal The first rinse of an empty container must be collected as hazardous waste. The container must be thoroughly cleaned and all labels removed or defaced before disposal.[2]

Experimental Protocol: Standard Procedure for Chemical Waste Segregation and Disposal

While specific experimental protocols for the disposal of this compound are not publicly available, the following is a standard operating procedure based on general laboratory hazardous waste guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible).

  • Hazardous waste label.

  • Secondary containment bin.

Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with this compound. Ensure it is clean and in good condition.

  • Label Container: Affix a hazardous waste label to the container. Fill in the necessary information: "this compound," the concentration (if in solution), and the date you begin accumulating the waste.

  • Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing or creating dust.

  • Seal Container: Securely seal the container cap.

  • Store Properly: Place the sealed container in a designated secondary containment bin within your laboratory's Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.

  • Rinse Empty Containers: If the original container is now empty, rinse it thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste in the appropriate container.[2]

  • Dispose of Empty Containers: After thorough rinsing and drying, deface or remove the original label from the empty container before placing it in the appropriate recycling or solid waste bin as per institutional guidelines.[2]

  • Schedule Pickup: Once the waste container is full or has been in storage for the maximum allowed time (often six months for academic labs), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal service.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Deschloronorketamine Hydrochloride as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Collect First Rinse of Empty Container as Hazardous Waste A->F C Prepare Labeled, Compatible Hazardous Waste Container B->C D Transfer Waste into Container and Securely Seal C->D E Store in Secondary Containment in Satellite Accumulation Area D->E H Arrange for Waste Pickup by EHS or Licensed Vendor E->H F->D G Deface Label and Dispose of Clean, Empty Container F->G

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Deschloronorketamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Deschloronorketamine hydrochloride. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a research chemical and a metabolite of deschloroketamine, categorized as an arylcyclohexylamine.[1] Due to its classification and potential hazards, stringent safety measures must be implemented during its handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of occupational exposure include inhalation, skin contact, and ingestion. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Task Primary PPE Secondary/Task-Specific PPE
Receiving and Unpacking - Powder-free nitrile gloves (double-gloved) - Laboratory coat - Safety glasses with side shields- Full-face respirator with appropriate cartridges (if packaging is compromised) - Chemical-resistant apron
Weighing and Aliquoting (Solid Form) - Powder-free nitrile gloves (double-gloved) - Disposable, low-permeability gown with knit cuffs - Full-face respirator or powered air-purifying respirator (PAPR) - Safety goggles- Anti-static weigh boats and tools
Solution Preparation and Handling - Powder-free nitrile gloves (double-gloved) - Disposable, low-permeability gown with knit cuffs - Chemical splash goggles and face shield - Work within a certified chemical fume hood- Chemical-resistant apron
Spill Cleanup - Double-gloved with heavy-duty, chemical-resistant gloves - Chemical-resistant coveralls or suit - Full-face respirator with appropriate cartridges - Chemical-resistant boots or shoe covers- Spill kit with appropriate absorbent materials
Disposal of Waste - Powder-free nitrile gloves (double-gloved) - Laboratory coat or disposable gown - Safety glasses with side shields- Chemical-resistant apron

Experimental Protocols: A Step-by-Step Guide

1. Pre-Handling Preparation:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.

  • Decontamination: Ensure that all surfaces and equipment are decontaminated before and after handling the compound.

  • Emergency Plan: Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits. All personnel must be familiar with these procedures.

2. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use disposable weigh boats to minimize contamination of balances.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • Slowly add the solvent to the compound to prevent splashing.

    • Ensure the vessel is appropriately sized and sealed after preparation.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, face shield/goggles, respirator, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Spill Management:

  • In case of a spill, evacuate the area and restrict access.

  • Wearing the appropriate PPE for spill cleanup, cover the spill with an absorbent material from a chemical spill kit.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

Disposal:

  • All waste materials, including contaminated PPE, disposable labware, and the compound itself, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. High-temperature incineration is often the preferred method for pharmaceutical waste. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate and Prepare Handling Area gather_materials Assemble PPE and Equipment prep_area->gather_materials review_sds Review Safety Data Sheet gather_materials->review_sds weigh Weigh Compound review_sds->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_equipment Decontaminate Equipment and Surfaces experiment->decontaminate_equipment remove_ppe Remove PPE Correctly decontaminate_equipment->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Contaminated Materials wash_hands->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste dispose_waste Dispose According to Regulations label_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.